4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNICQGPIHIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216220 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357476-67-5 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (CAS No: 1357476-67-5). The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, making the precise characterization of its derivatives a critical task.[1][2] This document outlines an integrated analytical workflow, leveraging Mass Spectrometry (MS) for elemental composition, a suite of advanced Nuclear Magnetic Resonance (NMR) techniques for constitutional isomer determination, and Single-Crystal X-ray Crystallography for definitive stereochemical confirmation. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.
Introduction and Strategic Overview
The target molecule, this compound, possesses a unique combination of structural features: a halogenated pyridine ring, a quaternary carbon center, and a trifluoromethyl group. Each of these moieties presents distinct analytical handles but also potential challenges in characterization. The bromine atom provides a clear isotopic signature in mass spectrometry, while the trifluoromethyl group offers a highly sensitive probe for ¹⁹F NMR.
The primary challenge in elucidating this structure is not merely confirming the presence of these groups, but unambiguously establishing their connectivity. The core of this guide is a multi-technique strategy designed to build a self-validating structural argument, moving from low-resolution molecular formula confirmation to a high-resolution, three-dimensional map of the molecule.
Integrated Analytical Workflow
The elucidation process follows a logical progression from foundational data to definitive confirmation. Mass spectrometry provides the molecular formula, which serves as a fundamental constraint. Multi-nuclear and multi-dimensional NMR spectroscopy then provides the atom-to-atom connectivity required to assemble the molecular puzzle. Finally, X-ray crystallography offers an indisputable image of the final structure.
References
A Guide to the Spectroscopic Characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a compound of interest in pharmaceutical and agrochemical research. Due to the absence of publicly available experimental spectra for this specific molecule (CAS No. 1357476-67-5)[1][2], this document leverages predictive methodologies grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. We present predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide details robust, field-proven protocols for the acquisition of these spectra, offering researchers and drug development professionals a thorough roadmap for the empirical validation of this and similar fluorinated pyridine derivatives.
Introduction: The Imperative for Spectroscopic Scrutiny
The molecule this compound possesses a unique confluence of structural motifs: a brominated pyridine ring, a bulky tert-butyl group, and a trifluoromethyl moiety. Each of these features imparts distinct electronic and steric properties that are critical to its function in a larger molecular assembly. The trifluoromethyl group, for instance, is a common bioisostere for a methyl or ethyl group but with significantly altered electronic properties, often enhancing metabolic stability and binding affinity. The brominated pyridine core provides a key scaffold for further synthetic elaboration, such as cross-coupling reactions.
Given this structural complexity, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive window into the molecular architecture, confirming identity, purity, and structural integrity. This guide is designed to serve as a predictive blueprint for researchers, outlining the expected spectroscopic signatures of the title compound and the experimental logic required to obtain them.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy, and are informed by the experimental data of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon-hydrogen framework and the unique fluorine environment.
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring and the methyl groups of the tert-butyl moiety.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.55 | Doublet (d) | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. This is consistent with the chemical shift of H-6 in other 2,4-disubstituted pyridines. |
| ~7.60 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by the bromine at the 4-position. |
| ~7.45 | Doublet (d) | 1H | H-3 | The proton at the 3-position is coupled to H-5. Its chemical shift is influenced by the adjacent bulky tert-butyl group. |
| ~1.75 | Singlet (s) | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a singlet. The downfield shift is due to the proximity of the aromatic ring and the trifluoromethyl group. |
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals. The carbons attached to fluorine will exhibit coupling in a fluorine-coupled spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~165 | C-2 | The carbon atom directly attached to the nitrogen and the bulky trifluoromethyl-containing group is expected to be significantly deshielded. |
| ~150 | C-6 | The carbon adjacent to the nitrogen atom is deshielded. |
| ~140 | C-4 | The carbon bearing the bromine atom will be shifted downfield. |
| ~128 | C-5 | Aromatic carbon. |
| ~125 (q, J ≈ 280 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and will have a characteristic large coupling constant. |
| ~122 | C-3 | Aromatic carbon. |
| ~40 (q, J ≈ 30 Hz) | -C(CH₃)₂ | The quaternary carbon of the tert-butyl group will be a quartet due to coupling with the three fluorine atoms. |
| ~30 | -C(CH₃)₂ | The methyl carbons of the tert-butyl group. |
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~ -70 | Singlet (s) | -CF₃ | The chemical shift of the CF₃ group is influenced by its electronic environment. In the absence of adjacent protons, it is expected to be a singlet. The predicted shift is based on typical values for trifluoromethyl groups attached to a quaternary carbon adjacent to an aromatic ring.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using a soft ionization method like electrospray ionization (ESI).
-
Predicted Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity, separated by two m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have nearly 1:1 natural abundance)[4][5].
-
m/z (⁷⁹Br): 268.98
-
m/z (⁸¹Br): 270.98
-
-
Predicted Fragmentation: A prominent fragmentation pathway is the loss of a methyl group (-CH₃) to form a stable carbocation. Another likely fragmentation is the loss of the trifluoromethyl radical (•CF₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale for Prediction |
| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyridine ring. |
| ~2980-2850 | C-H stretch (aliphatic) | Characteristic for the C-H bonds of the methyl groups. |
| ~1600-1450 | C=C and C=N stretching | Typical for the pyridine ring vibrations. |
| ~1300-1100 | C-F stretching | Strong absorptions characteristic of the trifluoromethyl group. |
| ~1100-1000 | C-Br stretching | Characteristic for the carbon-bromine bond. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating, with built-in checks and best practices to ensure data integrity.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Acquire the proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).
-
Mass Spectrometry Protocol
Objective: To determine the accurate molecular weight and isotopic pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to identify the molecular ion peaks.
-
Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.
-
Calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
-
Visualization of Experimental Workflow and Molecular Structure
To provide a clearer understanding of the processes and the molecular structure, the following diagrams have been generated.
References
Commercial availability of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its commercial availability, key chemical properties, a plausible synthetic route, and its emerging applications as a critical building block in the synthesis of complex pharmaceutical agents.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. This strategy, known as fluorination, is a powerful tool in drug design.[1] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates.[1]
Pyridine scaffolds are prevalent in a vast number of pharmaceuticals and agrochemicals.[2][3] The combination of a pyridine ring with fluorine-containing substituents, such as the trifluoromethyl group, has proven to be a particularly fruitful strategy in the development of novel therapeutics. This compound represents a valuable building block within this chemical space, offering a unique combination of functionalities for further chemical elaboration.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers, catering to both research and development and larger-scale production needs. The compound is typically offered at different purity levels, with 95% or higher being common for laboratory use.
Key Suppliers Include:
-
Advent Chembio: Offers the compound at 95% purity.[4]
-
Pharmaffiliates: Lists the compound and notes its connection to Alpelisib.[5]
-
Chinachemnet: Provides a platform to connect with Chinese suppliers and manufacturers.[6][7]
-
Sunway Pharm Ltd: Lists the compound with its corresponding CAS number.[8]
Researchers looking to procure this compound should reference its CAS number, 1357476-67-5 , to ensure the correct chemical identity.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1357476-67-5 | [4][5] |
| Molecular Formula | C9H9BrF3N | [4][5] |
| Molecular Weight | 268.07 g/mol | [4][5] |
| Purity | ≥95% | [4] |
| Appearance | Not explicitly stated, but likely a solid or oil at room temperature. | Inferred |
| Storage Conditions | 2-8°C Refrigerator | [5] |
Synthesis and Reaction Pathways
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established organometallic and pyridine chemistry. A likely approach would involve the trifluoromethylation of a suitable pyridine precursor.
Proposed Synthetic Workflow:
A potential synthetic route could commence from 2-bromo-4-chloropyridine. The rationale behind this choice is the differential reactivity of the halogen substituents, allowing for selective functionalization.
Step 1: Grignard Formation and Reaction
The first step would involve the formation of a Grignard reagent from a suitable tertiary butyl halide, followed by its reaction with a trifluoroacetic acid ester to generate a trifluoromethylated tertiary alcohol.
Step 2: Introduction to the Pyridine Ring
The subsequent and more critical step would be the coupling of this trifluoromethylated moiety to the pyridine ring. This could be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the trifluoromethylated alkoxide displaces the more reactive chlorine at the 4-position of 2-bromo-4-chloropyridine.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to the target compound.
Applications in Drug Discovery and Development
The structural features of this compound make it a highly attractive building block for medicinal chemists. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.
The trifluoromethyl-tert-butyl group at the 2-position is a key feature. This bulky, lipophilic group can serve several purposes:
-
Steric Shielding: It can influence the conformation of the molecule and shield adjacent functional groups from metabolic attack.
-
Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can impact cell permeability and oral bioavailability.
-
Improved Binding Interactions: The trifluoromethyl group can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
Case Study: Relevance to Alpelisib
Pharmaffiliates explicitly mentions a connection between this compound and Alpelisib .[5] Alpelisib is a phosphoinositide 3-kinase (PI3K) inhibitor approved for the treatment of certain types of breast cancer. While this specific bromo-pyridine may not be a direct precursor in the most commonly published syntheses of Alpelisib, its structural similarity to key intermediates highlights its potential in the synthesis of analogous PI3K inhibitors or other kinase inhibitors.
Logical Flow of Application in Drug Discovery:
Caption: Role as a building block in a drug discovery cascade.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive bromine handle and a bulky, fluorinated substituent makes it an attractive starting material for drug discovery programs, particularly in the area of kinase inhibitors. The insights provided in this guide are intended to assist researchers in leveraging the potential of this versatile compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 1378865-93-0|| where to buy 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine [english.chemenu.com]
- 4. This compound, 95% | Advent [adventchembio.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]
- 7. China this compound 1357476-67-5 [chinachemnet.com]
- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]
Reactivity of the C-Br bond in trifluoromethyl-substituted pyridines
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Trifluoromethyl-Substituted Pyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties. When appended to a pyridine ring, the -CF3 group acts as a potent electron-withdrawing substituent, significantly altering the electronic landscape of the heterocycle.[3] This electronic perturbation has critical implications for the reactivity of other substituents on the ring, particularly the versatile carbon-bromine (C-Br) bond.
Trifluoromethyl-substituted pyridines (TFMPs) are now integral building blocks in the synthesis of numerous commercial pharmaceuticals and agrochemicals.[3][4] Their utility largely stems from the C-Br bond, which serves as a reliable synthetic handle for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the TFMP scaffold enhances the reactivity of the C-Br bond, making these substrates particularly amenable to such transformations.
This guide provides a detailed exploration of the factors governing the reactivity of the C-Br bond in trifluoromethyl-substituted pyridines. We will delve into the fundamental electronic effects at play and examine how these principles are leveraged in key palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for the modern synthetic chemist.
The Decisive Influence of the Trifluoromethyl Group
The reactivity of a C-Br bond in an aromatic system is fundamentally tied to the electronic density at the carbon atom. The trifluoromethyl group is a powerful modulator of this density. Unlike a single fluorine atom, which has a modest Hammett constant (σp = 0.06), the trifluoromethyl group is strongly electron-withdrawing, with a Hammett constant (σp) of 0.54.[3] This effect is primarily inductive, pulling electron density away from the pyridine ring through the C-C sigma bond.
This strong inductive pull significantly lowers the electron density of the entire pyridine ring, making it "electron-deficient." This has two major consequences for the C-Br bond:
-
Activation towards Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] An electron-deficient C-Br bond is more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center, generally leading to faster reaction rates.
-
Susceptibility to Nucleophilic Attack: The overall electron deficiency of the ring can also make it susceptible to nucleophilic aromatic substitution (SNAr), a potential competing reaction pathway depending on the conditions and nucleophiles employed.[3]
The position of the -CF3 group relative to the C-Br bond and the ring nitrogen is critical in determining the extent of this activation.
Caption: Logical flow of the -CF3 group's influence on C-Br bond reactivity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of the C-Br bond in TFMPs makes them ideal substrates for a range of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most widely used C-C bond-forming reactions in modern synthesis.[7][8] The electron-deficient nature of TFMPs facilitates the initial oxidative addition step, often allowing for milder reaction conditions and lower catalyst loadings compared to more electron-rich systems.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the catalyst, Pd(dppf)Cl2 (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction has revolutionized the synthesis of anilines and their heterocyclic analogues. For TFMP substrates, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, t-BuXPhos) is crucial to facilitate the reductive elimination step, which can be challenging with electron-deficient aryl groups.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination
Objective: Synthesis of N-benzyl-4-(trifluoromethyl)pyridin-2-amine.
Materials:
-
2-Bromo-4-(trifluoromethyl)pyridine
-
Benzylamine
-
Palladium(II) Acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add Pd(OAc)2 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a vial. Add toluene (1 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate oven-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon.
-
Add dry, degassed toluene (4 mL) followed by benzylamine (1.1 mmol, 1.1 equiv) via syringe.
-
Add the pre-activated catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the target product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13] It is an indispensable tool for synthesizing arylalkynes.[14] The high reactivity of the C-Br bond in TFMPs makes them excellent substrates for this transformation.[15]
Comparative Reaction Data
The table below summarizes typical conditions and outcomes for cross-coupling reactions involving various bromopyridines, highlighting the efficiency of TFMP substrates.
| Substrate | Coupling Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-(CF3)pyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 80 | 95 | [9] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 100 | 85 | [8] |
| 2-Bromo-5-(CF3)pyridine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | 110 | 91 | [16] |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / BINAP | NaOtBu | 100 | 88 | [10] |
| 2-Amino-3-bromo-5-(CF3)pyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | Et3N | 100 | 91 | [14] |
| 2-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | 70 | 90 | [13] |
Conclusion
The presence of a trifluoromethyl group profoundly activates the C-Br bond in substituted pyridines, primarily through a strong electron-withdrawing inductive effect. This activation enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, making trifluoromethyl-substituted bromopyridines highly valuable and versatile building blocks. By understanding the interplay between the electronic properties of the substrate, the choice of catalyst, and the reaction conditions, researchers can efficiently leverage the unique reactivity of these compounds to construct complex molecules of significant interest to the pharmaceutical and agrochemical industries. The robust and predictable nature of these transformations underscores their importance in modern synthetic organic chemistry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A Versatile Building Block in Modern Chemistry
Executive Summary
4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a highly functionalized heterocyclic intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, featuring a pyridine core, a sterically demanding trifluoro-tert-butyl group, and a synthetically versatile bromine atom, offers a powerful platform for constructing complex molecular architectures. The trifluoromethyl moiety is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules, while the bromo-substituent serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on the mechanistic rationale behind its synthetic utility.
Introduction: A Trifecta of Functionality
The strategic importance of this compound lies in the synergistic interplay of its three primary structural components. The pyridine ring is a ubiquitous scaffold in medicinal and agricultural chemistry, known for its ability to engage in hydrogen bonding and other key biological interactions.[1] The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties, often leading to enhanced biological activity.[2] Finally, the bromine atom at the 4-position provides a reliable and reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable building block for library synthesis and lead optimization.[3] This guide will explore the practical applications of this intermediate, grounded in its fundamental chemical reactivity.
Physicochemical Characteristics and Structural Analysis
A thorough understanding of the molecule's properties is essential for its effective use in synthesis. The trifluoro-tert-butyl group at the 2-position exerts a strong electron-withdrawing effect and presents significant steric bulk, which influences the reactivity of the adjacent pyridine nitrogen and the molecule as a whole. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1357476-67-5 | [4][5][6][7][8] |
| Molecular Formula | C₉H₉BrF₃N | [5][6][7] |
| Molecular Weight | 268.07 g/mol | [5][7][8] |
| Appearance | Light yellow oil | [4] |
| Storage | Store at 2-8°C, keep sealed and dry |[6][8] |
Caption: Chemical Structure of the Topic Compound.
Synthesis and Manufacturing Workflow
This compound is accessible through a robust synthetic route, primarily utilized for laboratory and chemical production processes.[4] A common method involves the reaction of a precursor with a brominating agent like Phosphorus(V) oxybromide.
Experimental Protocol: Synthesis
This protocol is based on a documented laboratory procedure.[4]
Step 1: Reaction Setup
-
To a solution of the starting material, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-ol (1 eq, e.g., 8.7 g, 42.40 mmol), in 1,2-dichloroethane (approx. 10 mL per g of substrate), add Phosphorus(V) oxybromide (1.5 eq).
-
Causality: Phosphorus(V) oxybromide is a powerful brominating agent suitable for converting hydroxyl groups on heterocyclic rings to bromides. 1,2-dichloroethane is chosen as a solvent due to its high boiling point and ability to dissolve the reactants.
Step 2: Heating and Monitoring
-
Stir the mixture at 80°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, an additional charge of Phosphorus(V) oxybromide (0.5 eq) can be added and the reaction continued for another 3 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction. TLC is a crucial in-process control to ensure the reaction proceeds to completion, preventing unnecessary energy expenditure and simplifying downstream purification.
Step 3: Workup and Neutralization
-
After cooling, carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic reagents and adjust the pH to 7-8.
-
Causality: This quenching step is critical for safety and to ensure the product, which is basic, is in its free-base form for efficient extraction. The use of an ice-cold solution helps to control any exothermic neutralization reaction.
Step 4: Extraction and Purification
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Causality: Ethyl acetate is an effective solvent for extracting the product from the aqueous phase. The brine wash removes residual water, and anhydrous sodium sulfate ensures the organic phase is completely dry before solvent removal, which is important for product stability and accurate yield calculation.
Step 5: Final Purification
-
Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product as a light yellow oil.[4]
-
Causality: Column chromatography separates the desired product from any unreacted starting material and reaction byproducts based on polarity, ensuring high purity of the final compound.
Caption: General workflow for the synthesis of the title compound.
Core Applications in Synthetic Chemistry
The primary value of this compound is as a versatile intermediate. Its reactivity is dominated by the C4-bromo substituent, which is an ideal linchpin for building molecular complexity via cross-coupling chemistry.
Pillar 1: Pharmaceutical Synthesis
This compound serves as a key building block for creating active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate related to Alpelisib, a PI3K inhibitor used in cancer treatment, highlighting its relevance in modern drug discovery.[6] The general strategy involves using the bromo-pyridine as a scaffold and introducing other fragments via coupling reactions to synthesize target molecules.
Pillar 2: Agrochemical Development
The trifluoromethylpyridine motif is a privileged structure in agrochemicals, found in numerous fungicides, herbicides, and insecticides.[1] The unique substitution pattern of the title compound makes it an attractive starting point for novel agrochemicals. The trifluoro-tert-butyl group can enhance properties like metabolic resistance and membrane permeability, which are critical for potent and effective crop protection agents.[2] The bromine allows for coupling to other moieties known to confer herbicidal or fungicidal activity.[3]
Reaction Mechanism: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most important reaction for this building block. It involves the palladium-catalyzed reaction between the C4-bromo position and an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Causality in the Suzuki Protocol:
-
Catalyst: A palladium(0) complex, often generated in situ, is the active catalyst. Its choice depends on the substrate's reactivity.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Step 1: Degassing
-
In an oven-dried flask, combine this compound (1 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The palladium(0) catalyst is sensitive to oxygen. Degassing is a critical step to prevent catalyst oxidation and ensure a successful reaction.
Step 2: Solvent Addition and Heating
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture (typically 80-100°C) with vigorous stirring until TLC or LC-MS analysis shows consumption of the starting material.
-
Causality: Heating accelerates the rate of reaction. The biphasic solvent system effectively dissolves all reactants to enable the catalytic cycle to proceed efficiently.
Step 3: Workup and Purification
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via column chromatography to obtain the coupled product.
-
Causality: The aqueous workup removes the inorganic salts (base, boronic acid residue), and chromatography isolates the pure desired product from catalyst residues and other byproducts.
Conclusion and Future Outlook
This compound stands out as a high-value, functionalized building block for advanced chemical synthesis. Its utility is firmly rooted in the strategic placement of a reactive bromine handle on a pyridine scaffold decorated with a property-modulating trifluoro-tert-butyl group. The protocols and mechanistic insights provided herein demonstrate its straightforward application in robust and scalable cross-coupling reactions. Future applications will undoubtedly see this intermediate used to construct novel molecular entities targeting a wide range of diseases and agricultural challenges, further cementing the importance of fluorinated heterocyclic compounds in modern research and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1357476-67-5 [chemicalbook.com]
- 5. This compound, 95% | Advent [adventchembio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 8. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: Navigating Steric and Electronic Challenges
An Application Guide for Researchers
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a detailed protocol and technical insights for the coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a substrate characterized by significant steric hindrance and a highly electron-deficient pyridine core. Addressing these challenges is critical for synthesizing novel biaryl and heteroaryl pyridine derivatives, which are prominent scaffolds in pharmaceutical and materials science.[2] This document outlines the rationale behind catalyst, ligand, and base selection, offers a robust experimental protocol, and provides troubleshooting strategies to empower researchers in successfully utilizing this challenging yet valuable building block.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent with an organic halide or triflate.[3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle.[3] The electron-deficient nature of the pyridine ring in the target substrate, amplified by the trifluoromethyl group, facilitates this step.
-
Transmetalation: The organic group from the activated boronic acid (the boronate "ate" complex) is transferred to the palladium(II) center, displacing the halide.[6][7] This step requires a base to activate the organoboron species, enhancing its nucleophilicity.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Synthesis of Alpelisib Utilizing 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Introduction: Alpelisib and the Significance of a Targeted Synthetic Approach
Alpelisib, also known as BYL719, is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[4][5] Alpelisib is the first PI3K inhibitor approved for treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.[1][6] The chemical name for Alpelisib is (S)-N1-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide.[4][7]
The synthesis of such a complex molecule requires a robust and efficient strategy. This guide focuses on a key synthetic route that employs 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine as a crucial building block. This specific intermediate allows for the strategic introduction of the trifluoromethyl-containing pyridine moiety, a common feature in modern medicinal chemistry known to enhance metabolic stability and bioavailability.[8] This document provides a detailed protocol for researchers, scientists, and drug development professionals, offering not just the steps for synthesis but also the underlying scientific rationale.
Retrosynthetic Analysis of Alpelisib
A common retrosynthetic approach for Alpelisib involves a convergent synthesis strategy. The molecule can be disconnected at the pyridine-thiazole bond, highlighting the importance of a key cross-coupling reaction. This strategy simplifies the synthesis by allowing for the preparation and purification of two advanced intermediates, which are then combined in a later step. The two key fragments are the thiazole-pyrrolidine amide portion and the substituted pyridine, in this case, this compound.
Key Reagent Profile: this compound
This substituted pyridine is a critical starting material in several patented synthetic routes for Alpelisib.[6][9] Its structure is specifically designed for:
-
A handle for cross-coupling: The bromo group at the 4-position of the pyridine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[10][11]
-
Introduction of the trifluoromethyl group: The 1,1,1-trifluoro-2-methylpropan-2-yl group is a key pharmacophore that contributes to the desired biological activity and pharmacokinetic properties of Alpelisib.[8]
Detailed Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
This protocol outlines a representative procedure for the coupling of this compound with a suitable thiazole-containing coupling partner. The following is a generalized procedure based on common practices in palladium-catalyzed cross-coupling reactions and information from relevant patents. Researchers should adapt this protocol based on their specific thiazole intermediate and available laboratory equipment.
Materials and Equipment:
-
Reagents:
-
This compound
-
Thiazole-boronic acid or -boronic ester derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., [(t-Bu)₃PH]BF₄, SPhos, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, 1,4-dioxane, toluene)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Analytical instruments (TLC, LC-MS, NMR)
-
Step-by-Step Reaction Procedure:
-
Inert Atmosphere Setup: Assemble the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the reaction vessel, add the this compound (1.0 eq), the thiazole-boronic acid/ester (1.1-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of the Product:
The identity and purity of the synthesized Alpelisib or its intermediate should be confirmed by standard analytical techniques:
-
LC-MS: To confirm the molecular weight of the product.[12][13]
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
HPLC: To determine the purity of the final compound.
Reaction Mechanism and Optimization
The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid/ester, activated by the base, transfers the thiazole group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst.
Optimization Considerations:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high yield and minimizing side reactions. Electron-rich and bulky phosphine ligands often improve the efficiency of the reaction.
-
Base: The base plays a role in both activating the boronic acid/ester and neutralizing the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents like DMF or dioxane are commonly used.
-
Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reagents or product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Presentation
| Parameter | Typical Range |
| Equivalents of Thiazole-boronic acid/ester | 1.1 - 1.5 |
| Equivalents of Base | 2.0 - 3.0 |
| Catalyst Loading (mol%) | 1 - 5 |
| Ligand Loading (mol%) | 2 - 10 |
| Reaction Temperature (°C) | 80 - 120 |
| Reaction Time (h) | 2 - 24 |
| Typical Yield (%) | 70 - 95 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst and ligand; Increase reaction temperature; Ensure reagents and solvents are anhydrous. |
| Formation of side products | Homocoupling of the boronic acid/ester; Decomposition of starting materials or product. | Lower the reaction temperature; Use a different catalyst/ligand system; Degas the reaction mixture thoroughly. |
| Difficult purification | Co-elution of product with impurities. | Optimize the mobile phase for column chromatography; Consider recrystallization. |
Conclusion
The use of this compound in a palladium-catalyzed cross-coupling reaction is a highly effective and strategic approach for the synthesis of Alpelisib. This method allows for the efficient construction of the core bi-heterocyclic structure of the drug. By understanding the underlying reaction mechanism and optimizing the reaction conditions, researchers can achieve high yields of this important pharmaceutical agent. Careful attention to safety and proper analytical characterization are paramount for the successful implementation of this synthetic protocol.
Visualizations
Chemical Reaction Scheme:
Caption: Palladium-catalyzed cross-coupling reaction for the synthesis of Alpelisib.
Experimental Workflow:
Caption: General workflow for the synthesis and characterization of Alpelisib.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. medkoo.com [medkoo.com]
- 3. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. US20240216284A1 - Alpelisib formulation - Google Patents [patents.google.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]
- 7. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Alpelisib in Rat Plasma by a Newly Developed UPLC-MS/MS Method: Application to a Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Electron-Deficient Bromopyridines
Introduction: Navigating the Challenges of Coupling Electron-Deficient Bromopyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] However, the application of this powerful methodology to electron-deficient bromopyridines presents a unique set of challenges. The electron-withdrawing nature of the pyridine ring, particularly when further deactivated by other substituents, can significantly hinder the key steps of the catalytic cycle. Moreover, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[5][6]
This guide provides a comprehensive overview of ligand selection strategies and detailed protocols to overcome these obstacles. We will delve into the mechanistic rationale behind ligand choice, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully execute these challenging yet crucial transformations.
The Mechanistic Imperative: Why Ligand Selection is Critical
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7][8] The ligand bound to the palladium center plays a pivotal role in modulating the electronic and steric environment of the catalyst, thereby influencing the rate and efficiency of each step.[1]
The Catalytic Cycle: A Ligand-Modulated Pathway
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
For electron-deficient bromopyridines, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step.[9] The electron-poor nature of the pyridine ring makes the carbon-halogen bond stronger and less susceptible to cleavage. To overcome this hurdle, ligands that increase the electron density on the palladium center are required.[1][4][10] Bulky ligands also play a crucial role by promoting the formation of highly reactive, low-coordinate Pd(0) species, which are more amenable to oxidative addition.[10][11]
A Curated Arsenal of Ligands for Electron-Deficient Bromopyridines
The modern synthetic chemist has a diverse toolkit of ligands at their disposal. For the challenging coupling of electron-deficient bromopyridines, two classes of ligands have emerged as particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, pioneered by the likes of Buchwald and Hartwig, has revolutionized cross-coupling chemistry.[4] Their efficacy stems from a combination of steric bulk and strong electron-donating ability.[4][10][11]
-
Buchwald Ligands: This family of biaryl phosphine ligands is characterized by sterically demanding substituents on the biaryl backbone and the phosphorus atom. The bulkiness of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[10][11] The electron-rich nature of the phosphine facilitates the oxidative addition of the electron-deficient C-Br bond.[4][10]
-
cataCXium® Ligands: These ligands feature di-adamantylalkylphosphine moieties, which provide significant steric bulk and electron density.[12] They have demonstrated high turnover numbers in Suzuki couplings of both electron-rich and electron-deficient aryl chlorides, making them excellent candidates for challenging bromopyridine substrates.[12]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphine ligands in a variety of cross-coupling reactions.[13][14] They are typically stronger σ-donors than even the most electron-rich phosphines, which makes them highly effective at promoting the oxidative addition of unreactive electrophiles.[1][13] Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.[3][15]
Data-Driven Ligand Selection: A Comparative Overview
The choice of ligand can have a dramatic impact on the yield and efficiency of a Suzuki reaction with an electron-deficient bromopyridine. The following table summarizes a selection of ligands and their performance in representative reactions.
| Ligand | Structure | Key Features | Typical Reaction Conditions | Representative Yield (%) |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biaryl phosphine | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80-110 °C | 85-95[16] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, electron-rich biaryl phosphine | Pd₂(dba)₃, K₃PO₄, Dioxane, 100 °C | 80-90 |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | Bulky, electron-rich alkylphosphine | Pd(OAc)₂, K₂CO₃, Toluene, 100 °C | 75-90 |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Bulky NHC | Pd(OAc)₂, K₂CO₃, Dioxane, 100 °C | 80-95 |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated, bulkier NHC | Pd(OAc)₂, Cs₂CO₃, Dioxane, 110 °C | 85-98[3][15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed, step-by-step methodology for a general Suzuki-Miyaura coupling of an electron-deficient bromopyridine. These should be considered as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)
Figure 2: Experimental Workflow for Suzuki Coupling.
Materials:
-
Electron-deficient bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Anhydrous and degassed toluene and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the electron-deficient bromopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Protocol 2: Suzuki Coupling using an NHC Ligand (SIPr)
Materials:
-
Electron-deficient bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
[Pd(IPr)(cin)Cl] precatalyst (2 mol%) or Pd(OAc)₂ (2 mol%) and SIPr (4 mol%)
-
Anhydrous and degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the electron-deficient bromopyridine, arylboronic acid, cesium carbonate, and the palladium precatalyst (or Pd(OAc)₂ and SIPr ligand).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress as described in Protocol 1.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a fresh batch of palladium source and ligand- Ensure proper degassing of solvent and inerting of the reaction vessel- Use anhydrous and high-purity reagents and solvents |
| Formation of homocoupled boronic acid product | - Presence of oxygen- High reaction temperature | - Rigorously exclude oxygen from the reaction- Optimize the reaction temperature; lower temperatures may be sufficient |
| Protodeborylation of the boronic acid | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use an anhydrous base or a base less prone to causing protodeborylation (e.g., KF)- Monitor the reaction closely and stop it once the starting material is consumed |
| Dehalogenation of the bromopyridine | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base- Add a hydride scavenger if necessary |
Conclusion: Empowering Synthesis through Rational Ligand Design
The Suzuki-Miyaura cross-coupling of electron-deficient bromopyridines is a challenging but highly rewarding transformation. By understanding the mechanistic nuances and making informed decisions about ligand selection, researchers can overcome the inherent difficulties associated with these substrates. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has proven to be a particularly effective strategy. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field, enabling the efficient synthesis of complex molecules that are vital for advancements in medicine and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ホスフィン配位子 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine from Crude Reaction Mixtures
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS No. 1357476-67-5), a critical building block in pharmaceutical and agrochemical synthesis.[1][2][3] The protocol addresses the challenges associated with removing common impurities from typical synthetic routes, such as those involving phosphorus oxybromide.[1] We present a multi-step purification strategy, beginning with a logically designed aqueous workup to remove inorganic byproducts, followed by a robust, optimized flash column chromatography protocol for isolating the target compound with high purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification methodology.
Introduction and Mechanistic Rationale
This compound is a substituted pyridine derivative whose trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate.[2] The synthesis of this compound often concludes with a crude mixture containing not only the desired product but also unreacted starting materials, reagents, and side products. For instance, a common synthetic route involves the treatment of a pyridone precursor with a brominating agent like phosphorus oxybromide (POBr₃).[1] This reaction, while effective, necessitates a meticulous purification strategy to remove phosphorus-based impurities and any unreacted starting material.
The successful isolation of the target compound hinges on a purification strategy that exploits the differing physicochemical properties of the components in the crude mixture. The pyridine nitrogen, while weakly basic, can be protonated in acidic conditions, a factor that must be managed during aqueous extraction to prevent product loss.[4] Furthermore, pyridine derivatives can exhibit sensitivity to the acidic nature of standard silica gel, potentially leading to degradation during chromatographic purification.[4][5] This guide provides protocols designed to mitigate these challenges, ensuring high recovery and purity.
A Multi-Step Purification Strategy
A sequential purification approach is most effective for achieving high purity. The workflow is designed to remove distinct classes of impurities at each stage, reducing the burden on the final, most selective purification step.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Initial Purification
This protocol is designed to remove inorganic salts, water-soluble reagents (e.g., hydrolyzed POBr₃), and other polar impurities from the crude reaction mixture.
Causality: The initial step involves quenching the reaction with a basic aqueous solution, such as sodium bicarbonate.[1] This neutralizes any remaining acidic reagents and ensures the pyridine nitrogen remains in its free base form, maximizing its partitioning into the organic solvent. Subsequent washes with water and brine remove residual salts and water from the organic phase, preparing the crude product for concentration and chromatography.[6]
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, and flasks
-
Rotary evaporator
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution. Caution: Perform this step slowly and with stirring, as gas evolution (CO₂) may occur.
-
Adjust the pH of the aqueous layer to 7-8 using the NaHCO₃ solution.
-
Transfer the entire mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with deionized water and then with brine.[6] The brine wash helps to break any emulsions and further dries the organic layer.
-
Drain the aqueous layer and transfer the organic phase to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light yellow or brown oil.[1]
Protocol 2: High-Performance Flash Column Chromatography
This is the primary purification step for isolating the target compound from closely related organic impurities. Flash chromatography is highly effective for separating compounds with different polarities.[6][7]
Causality: The separation is based on the differential partitioning of the crude mixture's components between the polar stationary phase (silica gel) and the non-polar mobile phase (eluent). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds.[4] Less polar impurities will elute first, followed by the desired product, with more polar impurities remaining on the column longer.
Caption: Logical flow for the flash column chromatography protocol.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Triethylamine (TEA), optional
-
Chromatography column and accessories
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude oil in ethyl acetate and spot it on a TLC plate. Develop the plate in a solvent system such as 20:1 Hexanes:EtOAc to determine the Rƒ of the product and impurities. The ideal starting eluent for the column should give the product an Rƒ value of approximately 0.2-0.3.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.[7]
-
Dry Loading (Recommended): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[5][8]
-
-
Elution: Begin eluting the column with the starting eluent (e.g., 100% hexanes). Gradually increase the eluent polarity by increasing the percentage of ethyl acetate.[4] A shallow gradient, for example from 0% to 5% ethyl acetate in hexanes, is often effective.[1]
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product. Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound as a light yellow oil.[1]
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective material for separating compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 100:0 to 95:5) | Provides a polarity range suitable for eluting the target compound while retaining more polar impurities.[1][4] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially for less soluble samples.[5][8] |
| Optional Additive | 0.1-1% Triethylamine in Eluent | Deactivates acidic silanol sites on silica, preventing degradation of the acid-sensitive pyridine ring.[4][5] |
| Expected Yield | >65% (post-synthesis) | A typical yield reported after chromatographic purification for this specific compound.[1] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product degradation on the column | The pyridine nitrogen is interacting with acidic silanol groups on the silica. | Deactivate the silica gel by running the column with an eluent containing 0.1-1% triethylamine (TEA).[4][5] Alternatively, use neutral alumina as the stationary phase. |
| Poor separation (co-elution) | The chosen eluent system is not optimal for resolving the product and impurities. | Use a shallower gradient during elution.[4] Try a different solvent system, such as dichloromethane in hexanes, which can alter selectivity. Using a longer column can also improve resolution. |
| Product loss into the aqueous layer | The aqueous phase was too acidic during the workup, protonating the pyridine. | Carefully monitor and maintain the pH of the aqueous layer between 7 and 8 during the extraction process.[4] |
| Low recovery from the column | The product may be irreversibly adsorbed, or the elution was incomplete. | Ensure the final eluent polarity is high enough to elute all the product. If streaking is observed on TLC, consider deactivating the silica as described above.[8] |
| Final product is colored | Presence of minor, highly conjugated impurities. | If purity is high by NMR/GC-MS, the color may be acceptable. For higher purity, a second column or treatment with activated carbon followed by filtration through a celite plug may help. |
Conclusion
The purification of this compound can be achieved with high yield and purity by employing a systematic, multi-step approach. A carefully executed aqueous workup is essential for removing inorganic byproducts, followed by an optimized flash column chromatography protocol to isolate the target compound from organic impurities. By understanding the chemical properties of the target molecule and potential byproducts, researchers can effectively troubleshoot and adapt these protocols to ensure the consistent production of high-quality material for downstream applications in drug discovery and development.
References
- 1. This compound | 1357476-67-5 [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine in Library Synthesis
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, pyridine-based structures are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine , is a highly valuable building block for the construction of diverse chemical libraries. Its unique substitution pattern, featuring a bromine atom at the 4-position—a versatile handle for cross-coupling reactions—and a bulky, electron-withdrawing 1,1,1-trifluoro-2-methylpropan-2-yl group at the 2-position, offers a distinct advantage in drug design. The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity, making this scaffold particularly attractive for lead optimization campaigns.[1][2]
This document provides a comprehensive guide to the derivatization of this advanced pyridine building block. We will explore a suite of robust, high-throughput-compatible protocols, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate extensive libraries of novel compounds for accelerated discovery programs.
Strategic Considerations for Derivatization
The chemical reactivity of this compound is governed by the interplay of electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group renders the pyridine ring electron-deficient, which can influence the energetics of catalytic cycles in cross-coupling reactions. Conversely, this electron deficiency activates the 4-position for nucleophilic aromatic substitution. The sterically demanding substituent at the 2-position necessitates the careful selection of catalysts and ligands that can accommodate this bulk and facilitate efficient transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For the derivatization of our target pyridine, we will focus on three key transformations that are highly amenable to library synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures.[5][6] Given the steric hindrance at the 2-position of our substrate, the selection of an appropriate palladium catalyst and ligand system is critical to achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a library of 4-aryl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridines.
Materials:
-
This compound
-
Arylboronic acids (a diverse panel)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a 2 mL reaction vial, add this compound (0.1 mmol, 1.0 eq.), the corresponding arylboronic acid (0.15 mmol, 1.5 eq.), and K₃PO₄ (0.3 mmol, 3.0 eq.).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.002 mmol, 2 mol%) and XPhos (0.004 mmol, 4 mol%) in 1,4-dioxane (0.5 mL).
-
Add the catalyst stock solution to the reaction vial.
-
Add water (0.1 mL) to the reaction mixture.
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling sterically hindered substrates.[5]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.
-
Solvent System: A mixture of 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.
Data Table: Suzuki-Miyaura Coupling with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 82 |
| 3 | 3-Thienylboronic acid | 4-(3-Thienyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 78 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 88 |
Workflow for Suzuki-Miyaura Coupling Library Synthesis
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][7] This reaction is of great importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules. Similar to the Suzuki coupling, the use of sterically hindered and electron-rich phosphine ligands is crucial for the successful amination of our substrate.[8]
Protocol: Buchwald-Hartwig Amination of this compound
Objective: To generate a library of 4-amino-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amines (a diverse panel)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Toluene (anhydrous)
Procedure:
-
To a 2 mL reaction vial, add this compound (0.1 mmol, 1.0 eq.), the corresponding amine (0.12 mmol, 1.2 eq.), and NaOt-Bu (0.14 mmol, 1.4 eq.).
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (0.001 mmol, 1 mol%) and RuPhos (0.002 mmol, 2 mol%) in toluene (0.5 mL).
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial and heat to 110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a highly electron-rich and sterically demanding ligand such as RuPhos is well-suited for the amination of challenging aryl halides.[9]
-
Base: NaOt-Bu is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Data Table: Buchwald-Hartwig Amination with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 92 |
| 2 | Aniline | N-Phenyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-amine | 75 |
| 3 | Benzylamine | N-Benzyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-amine | 85 |
| 4 | Piperidine | 4-(Piperidin-1-yl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 90 |
Workflow for Buchwald-Hartwig Amination Library Synthesis
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[8][10] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12]
Protocol: Copper-Free Sonogashira Coupling of this compound
Objective: To create a library of 4-alkynyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridines.
Materials:
-
This compound
-
Terminal alkynes (a diverse panel)
-
(AllylPdCl)₂ (Allylpalladium(II) chloride dimer)
-
P(t-Bu)₃ (Tri(tert-butyl)phosphine)
-
Cs₂CO₃ (Cesium carbonate)
-
DMF (N,N-Dimethylformamide, anhydrous)
Procedure:
-
To a 2 mL reaction vial, add this compound (0.1 mmol, 1.0 eq.), the corresponding terminal alkyne (0.15 mmol, 1.5 eq.), and Cs₂CO₃ (0.2 mmol, 2.0 eq.).
-
In a separate vial, prepare a catalyst stock solution by dissolving (AllylPdCl)₂ (0.001 mmol, 1 mol%) and P(t-Bu)₃ (0.002 mmol, 2 mol%) in DMF (0.5 mL).
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial and heat to 80 °C for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of (AllylPdCl)₂ and the bulky, electron-rich P(t-Bu)₃ is a highly active catalyst system for copper-free Sonogashira couplings, even with challenging substrates.[13]
-
Base: Cs₂CO₃ is a mild base that is effective in deprotonating the terminal alkyne.
-
Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and promotes the reaction.
Data Table: Copper-Free Sonogashira Coupling with Various Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 89 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 84 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 79 |
| 4 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 95 |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).[14] This provides a complementary, metal-free approach to the derivatization of the scaffold, particularly with heteroatom nucleophiles.
Protocol: SNAr Reaction with Thiol Nucleophiles
Objective: To synthesize a library of 4-(arylthio)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridines.
Materials:
-
This compound
-
Aryl thiols (a diverse panel)
-
K₂CO₃ (Potassium carbonate)
-
DMSO (Dimethyl sulfoxide, anhydrous)
Procedure:
-
To a 2 mL reaction vial, add this compound (0.1 mmol, 1.0 eq.), the corresponding aryl thiol (0.12 mmol, 1.2 eq.), and K₂CO₃ (0.2 mmol, 2.0 eq.).
-
Add DMSO (0.5 mL) to the reaction vial.
-
Seal the vial and heat to 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography.
Rationale for Experimental Choices:
-
Reaction Conditions: SNAr reactions on electron-deficient heteroaromatics are typically promoted by heat in a polar aprotic solvent like DMSO.
-
Base: K₂CO₃ is a suitable base to deprotonate the thiol, generating the active thiolate nucleophile.
Data Table: SNAr with Various Thiol Nucleophiles
| Entry | Thiol | Product | Yield (%) |
| 1 | Thiophenol | 4-(Phenylthio)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 78 |
| 2 | 4-Methoxythiophenol | 4-((4-Methoxyphenyl)thio)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 81 |
| 3 | 4-Chlorothiophenol | 4-((4-Chlorophenyl)thio)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 75 |
| 4 | 2-Naphthalenethiol | 4-(Naphthalen-2-ylthio)-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | 72 |
Logical Relationship in SNAr Reactivity
Conclusion: A Versatile Platform for Library Generation
The protocols and data presented in this application note demonstrate that this compound is a highly versatile and valuable building block for the rapid generation of diverse chemical libraries. Through the judicious selection of catalysts, ligands, and reaction conditions, a wide array of substituents can be introduced at the 4-position via robust and scalable palladium-catalyzed cross-coupling and SNAr reactions. The amenability of these methods to parallel synthesis formats makes this scaffold an exceptional tool for accelerating hit-to-lead campaigns in modern drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Inert Atmosphere Reactions with Bromopyridines
Abstract
This comprehensive guide provides detailed application notes and robust protocols for conducting palladium-catalyzed cross-coupling reactions with bromopyridines under inert atmosphere conditions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical experimental parameters, explains the rationale behind methodological choices, and offers step-by-step instructions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By integrating field-proven insights with established scientific principles, this guide aims to empower users to achieve reproducible and high-yielding results while ensuring operational safety.
Foundational Principles: The "Why" Behind Inert Atmosphere Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency.[1] However, the active catalytic species, typically a Pd(0) complex, is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst and impede the reaction. Furthermore, many reagents used in these transformations, such as organoboronic acids and their esters in Suzuki couplings, or the strong bases used in Buchwald-Hartwig aminations, are sensitive to moisture.[2]
Bromopyridines, as electron-deficient heteroaryl halides, present unique challenges and opportunities. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[3] However, the lone pair of electrons on the nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis.[1] This duality necessitates careful control over the reaction environment to ensure the catalytic cycle proceeds efficiently.
An inert atmosphere, typically of argon or nitrogen, is therefore not merely a suggestion but a mandatory prerequisite for success.[4] It serves two primary purposes:
-
Preventing Catalyst Oxidation: It protects the sensitive Pd(0) species from being oxidized to an inactive Pd(II) state.
-
Ensuring Anhydrous Conditions: It excludes atmospheric moisture, which can hydrolyze sensitive reagents and participate in undesirable side reactions.
This guide will detail two primary methods for achieving and maintaining an inert atmosphere: the Schlenk line and the glovebox.[5]
Essential Equipment and Reagent Preparation
Inert Atmosphere Workstations
The choice between a Schlenk line and a glovebox often depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.[6]
-
The Schlenk Line: A dual-manifold glassware system connected to a vacuum pump and a source of inert gas.[7] It is ideal for performing reactions in solution and for manipulations such as solvent distillation and reagent transfer via cannula or syringe.[5] All glassware must be oven- or flame-dried immediately before use to remove adsorbed water.[8] The core technique for rendering glassware air-free on a Schlenk line is the "evacuate-refill" cycle, which should be repeated at least three times.[4]
-
The Glovebox: A sealed container filled with a recirculating inert gas atmosphere where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[6] Gloveboxes are superior for handling and weighing air-sensitive solids, such as palladium catalysts and phosphine ligands, as they provide a consistently inert environment.[9][10]
Purification of Solvents and Reagents
For these sensitive reactions, commercial anhydrous solvents are often not sufficiently dry and may contain dissolved oxygen. Therefore, further purification is essential.
-
Solvent Degassing: The removal of dissolved oxygen is critical. Common methods include:
-
Freeze-Pump-Thaw: The most rigorous method, involving freezing the solvent with liquid nitrogen, evacuating the headspace, and thawing. This cycle is repeated three times for maximum effectiveness.[1]
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes. This is a less rigorous but often sufficient method.[1]
-
-
Solvent Drying: Solvents can be dried by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for toluene and DMF) under an inert atmosphere.[9] Alternatively, solvent purification systems that pass solvents through columns of activated alumina are a safer and increasingly popular option.[8]
Table 1: Common Solvents and Recommended Purification Methods
| Solvent | Common Impurities | Recommended Drying Agent | Degassing Method |
| 1,4-Dioxane | Water, Peroxides | Sodium/Benzophenone | Freeze-Pump-Thaw |
| Toluene | Water | Calcium Hydride or Sodium | Sparging or Freeze-Pump-Thaw |
| Tetrahydrofuran (THF) | Water, Peroxides | Sodium/Benzophenone | Freeze-Pump-Thaw |
| N,N-Dimethylformamide (DMF) | Water, Formic Acid | Calcium Hydride (distill under reduced pressure) | Sparging |
Core Cross-Coupling Protocols for Bromopyridines
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, and temperature is often necessary for specific substrate combinations. All reactions must be performed under a rigorously maintained inert atmosphere of argon or nitrogen.[1]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for coupling bromopyridines with organoboron reagents.[11] The choice of catalyst and ligand is critical, especially for challenging heteroaryl substrates.[11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the key steps of oxidative addition and reductive elimination.[11]
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
-
Reagents & Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line setup
-
-
Step-by-Step Procedure:
-
To the Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, and the magnetic stir bar. If available, perform this step in a glovebox for optimal results.[9]
-
Seal the flask with a rubber septum, attach it to the Schlenk line, and perform three evacuate-refill cycles.[4]
-
Under a positive pressure of argon, add 3-bromopyridine and phenylboronic acid to the flask.
-
Using a syringe, add the degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization 1: Suzuki-Miyaura Reaction Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for synthesizing aminopyridines, which are prevalent in pharmaceuticals.[2] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12][13]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
-
Reagents & Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq)
-
Morpholine (1.2 mmol, 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
In a glovebox, weigh Pd₂(dba)₃, XPhos, and NaOtBu directly into the Schlenk tube containing a stir bar.[9]
-
Seal the tube, remove it from the glovebox, and attach it to the Schlenk line.
-
Add the degassed toluene via syringe.
-
Add 2-bromopyridine via syringe.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Completion is typically observed within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling facilitates the reaction between bromopyridines and terminal alkynes, typically using a dual catalyst system of palladium and copper(I) iodide (CuI).[14][15]
Protocol 3: Sonogashira Coupling of 4-Bromopyridine with Phenylacetylene
-
Reagents & Materials:
-
4-Bromopyridine hydrochloride (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)
-
Anhydrous, degassed THF (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
Add 4-bromopyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI to the Schlenk flask.
-
Seal the flask, attach to the Schlenk line, and perform three evacuate-refill cycles.
-
Under a positive flow of argon, add degassed THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Troubleshooting and Mitigating Side Reactions
Even with meticulous technique, challenges can arise. Understanding potential side reactions is key to troubleshooting.
Table 2: Common Issues and Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently dry/degassed reagents/solvents; Poor choice of ligand/base. | Ensure rigorous inert atmosphere technique; Re-purify solvents and reagents; Screen different ligands and bases.[16] |
| Dehalogenation (C-Br to C-H) | Presence of a hydride source (e.g., alcohol solvent, certain bases); Highly active catalyst system. | Switch to a non-protic solvent (e.g., dioxane, toluene); Use carbonate or phosphate bases instead of alkoxides; Reduce reaction temperature or time.[6][17] |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination; Inefficient transmetalation. | Ensure thorough degassing of the reaction mixture; Use a more electron-rich ligand to facilitate transmetalation. |
| Homocoupling of Alkyne (Sonogashira) | Copper-catalyzed Glaser coupling, often promoted by oxygen. | Ensure rigorous exclusion of air; Consider a "copper-free" Sonogashira protocol. |
Visualization 2: Troubleshooting Logic
Caption: A logical approach to troubleshooting.
Safety and Hazard Management
-
Bromopyridines: These compounds are toxic if swallowed and can be fatal in contact with skin. They cause skin and serious eye irritation and may cause respiratory irritation. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Palladium Catalysts: While the bulk metals are relatively inert, palladium catalysts, especially on carbon, can be pyrophoric after use, particularly when dry. Handle in an inert atmosphere whenever possible. Quench used catalysts carefully.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a fume hood or glovebox.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with care.
-
Solvents: Flammable solvents like THF, toluene, and dioxane pose a fire risk. Always heat reactions using an oil bath, not a heating mantle, to prevent localized overheating and potential ignition.
Conclusion
The successful execution of palladium-catalyzed cross-coupling reactions with bromopyridines is highly dependent on the rigorous exclusion of air and moisture. By understanding the rationale behind inert atmosphere techniques and carefully preparing all components of the reaction, researchers can reliably access a wide array of functionalized pyridine derivatives. The protocols and troubleshooting guides provided herein serve as a comprehensive resource to navigate the complexities of these powerful synthetic transformations, ultimately accelerating research and development in medicinal chemistry and materials science.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. inertcorp.com [inertcorp.com]
- 9. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this and structurally similar substrates.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, the unique structure of this compound presents a confluence of challenges that can lead to low or no product yield.
-
Steric Hindrance: The bulky 2-(1,1,1-trifluoro-2-methylpropan-2-YL) group ortho to the pyridine nitrogen creates significant steric congestion. This bulkiness can impede all three fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Standard palladium catalysts and ligands are often too small to effectively operate in such a crowded environment.[1]
-
Electronic Deactivation: The pyridine ring is inherently electron-deficient. This is further exacerbated by the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group. This electronic effect can slow down the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[3]
-
Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and effectively poisoning the reaction.[3][4]
This guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize your reaction conditions to overcome these hurdles.
Troubleshooting Guide: Addressing Low Yields
Question 1: My reaction shows very low conversion, with mostly unreacted starting material. Where should I start?
Answer: Low conversion with this substrate is a common starting point. The issue likely lies with an inefficient catalyst system that cannot overcome the combined steric and electronic challenges. Your primary focus should be on the palladium source and, most critically, the ligand.
Standard, general-purpose ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] You need to employ bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-Heterocyclic Carbene (NHC) ligands. These ligands create a highly active, coordinatively unsaturated palladium(0) species necessary for the oxidative addition to the hindered aryl bromide and also accelerate the final reductive elimination step.[1]
Recommended Ligand Screening Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), your boronic acid or ester (1.2-1.5 eq.), and a suitable base (see Table 1).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane, Toluene, or DMF).[3]
-
Catalyst/Ligand Addition: Add the palladium precursor and the specific ligand you are screening.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
Table 1: Recommended Catalyst Systems for Sterically Hindered Pyridines
| Palladium Precursor (mol%) | Ligand (mol%) | Recommended Base (equiv.) | Solvent | Typical Temp. (°C) | Key Considerations |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Dioxane/H₂O (e.g., 10:1) | 100-110 | Excellent for sterically demanding couplings.[1] |
| Pd₂(dba)₃ (2-4%) | XPhos (4-8%) | Cs₂CO₃ (2-3) | Toluene | 100-110 | Highly active and generally reliable for hindered systems.[1] |
| Pd(OAc)₂ (2-5%) | RuPhos (4-10%) | K₂CO₃ (2-3) | Dioxane | 100-110 | Another robust choice from the Buchwald ligand family.[1] |
| PdCl₂(dppf) (5%) | (as is) | Cs₂CO₃ (2) | Dioxane | 100 | A good starting point, but may be less effective than Buchwald systems for this specific substrate.[5] |
| Pd(OAc)₂ (2%) | IMes (4%) | K-t-BuOK (2) | Toluene | 80-100 | NHC ligands can be very effective for challenging couplings.[1] |
Diagram 1: Troubleshooting Low Conversion
Caption: Decision tree for addressing low conversion.
Question 2: I'm observing significant byproduct formation, especially debromination of my starting material and/or homocoupling of my boronic acid. How can I minimize this?
Answer: The formation of these byproducts points to specific competing side reactions.
-
Protodebromination (Debromination): This is the replacement of the bromine atom with a hydrogen. It can arise from impurities in reagents or from a catalytic cycle that is stalled after oxidative addition. Ensuring strictly anhydrous conditions and using high-purity reagents can help.
-
Homocoupling: The coupling of two boronic acid molecules is almost always caused by the presence of oxygen in the reaction mixture.[3] Oxygen can interfere with the catalytic cycle and promote this unwanted side reaction.
Minimization Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and the reaction mixture. The most effective method is three to five "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[3]
-
Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire process. Use Schlenk line techniques or a glovebox if available.
-
Use Boronic Esters: Boronic acids can be prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen. This is especially an issue with aqueous bases.[3] Using more stable boronic esters, such as pinacol esters (Bpin), can significantly reduce both protodeboronation and homocoupling.[3]
Question 3: My reaction is sluggish and stalls at ~30-40% conversion, even with an optimized catalyst system. What else can I try?
Answer: If the reaction stalls, this suggests an issue with the transmetalation step, which is known to be slow for electron-deficient heterocycles.[3] The base plays a crucial role in activating the boronic acid for this step.[6]
Advanced Optimization Strategies:
-
Base Screening: If you started with a carbonate base (e.g., K₂CO₃), consider moving to a stronger, non-aqueous base. Potassium phosphate (K₃PO₄) is an excellent choice.[1] For extremely challenging cases, cesium carbonate (Cs₂CO₃) or even potassium tert-butoxide (t-BuOK) can be effective, though the latter may introduce other side reactions.[1]
-
Solvent Effects: The solubility of all components, particularly the base, is critical. Aprotic polar solvents like DMF or DMA can sometimes improve results, but be aware they can also promote catalyst decomposition at high temperatures. A mixture of solvents, like Dioxane/Water, can be beneficial, as water can sometimes aid in the dissolution of inorganic bases.[1]
-
Copper(I) Co-catalysis: For electron-deficient 2-substituted pyridines, the addition of a copper(I) salt (e.g., CuCl, Cu₂O) has been shown to dramatically accelerate the transmetalation step and improve yields.[7] The proposed mechanism involves the formation of a more reactive organocopper intermediate.
Experimental Protocol for Copper(I) Facilitated Coupling:
-
Follow the standard reaction setup under an inert atmosphere.
-
Along with the palladium precursor and ligand, add 10-20 mol% of CuCl or Cu₂O.
-
The ligand dppf has been shown to be particularly effective in these copper-facilitated systems.[7]
-
Run the reaction as you normally would and monitor for improvement in conversion.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethyl group helping or hurting my reaction? A1: Electronically, it's making the reaction more challenging. The CF₃ group is a strong electron-withdrawing group, which reduces the electron density of the pyridine ring. This makes the oxidative addition of the palladium catalyst into the C-Br bond slower and more difficult.[3]
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A2: For this substrate, a pinacol ester is highly recommended. Boronic acids are more prone to protodeboronation and homocoupling, especially under the prolonged heating that may be required.[3] Pinacol esters offer greater stability, leading to cleaner reactions and potentially higher yields.
Q3: Can I run this reaction open to the air? A3: This is strongly discouraged. The palladium(0) catalyst is sensitive to oxygen. Exposure to air will lead to catalyst deactivation and significant homocoupling of the boronic acid/ester, resulting in very low yields of your desired product.[3] Always use an inert atmosphere.
Q4: My reaction worked once but is now irreproducible. What could be the cause? A4: Irreproducibility in Suzuki couplings often points to subtle variations in reaction conditions. The most common culprits are:
-
Reagent Quality: The purity of the boronic acid/ester can degrade over time.[8] Consider using a fresh bottle or re-purifying your material.
-
Catalyst Integrity: Palladium catalysts, especially Pd(0) sources, can degrade with improper storage. Ensure your catalyst is active.[8]
-
Inconsistent Degassing: The efficiency of degassing can vary. Ensure your procedure for removing oxygen is consistent and thorough for every reaction.[8]
-
Water Content: The amount of water, even trace amounts, can significantly impact the reaction. Using anhydrous solvents is a good practice, though some protocols for specific bases require a controlled amount of water.[1][9]
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. This challenging substrate is of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a sterically demanding trifluoromethyl-tert-butyl group ortho to the pyridine nitrogen and an electron-deficient pyridine ring, presents specific hurdles in palladium-catalyzed cross-coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven solutions to overcome common side reactions and optimize reaction outcomes.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with this substrate.
Q1: My cross-coupling reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
A1: Low reactivity with this substrate is a frequent issue stemming from a combination of steric hindrance and electronic effects. The bulky 2-substituent can significantly slow down key steps in the catalytic cycle, particularly reductive elimination.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
Initial Troubleshooting Steps:
-
Re-evaluate the Ligand: Standard ligands may be ineffective. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which are designed to accelerate the catalytic cycle for hindered substrates.[2][4]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂), use a well-defined pre-catalyst (e.g., SPhos G3, XPhos G3). This ensures more reliable and complete activation of the catalyst.[2]
-
Increase Temperature: Due to steric hindrance, higher reaction temperatures (e.g., 100-120 °C) may be necessary to overcome the activation energy barrier for the coupling.[3]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of bromine with hydrogen. What is this and how can I prevent it?
A2: This byproduct is 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, resulting from a side reaction called hydrodehalogenation (H-D-H) .[5][6] This occurs when the aryl-palladium intermediate reacts with a hydride source in the mixture instead of the desired coupling partner. Common hydride sources include solvent (e.g., THF, alcohols), the amine base (in Buchwald-Hartwig), or residual water.[5][7] This side reaction is competitive and becomes more prominent when the desired cross-coupling is slow, which is often the case with this sterically hindered substrate.
Q3: In my Suzuki-Miyaura coupling, I see my boronic acid being consumed, but the main byproduct is the corresponding arene (Ar-H), not the desired coupled product. What is happening?
A3: This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] This side reaction is often catalyzed by the base required for the Suzuki reaction and can be accelerated by the presence of water or palladium-phosphine complexes.[8][9] Electron-deficient heteroaryl boronic acids are particularly susceptible.[10] To mitigate this, consider using boronate esters (e.g., pinacol esters), which are often more stable, or switching to fluoride-based bases (e.g., CsF, KF) in an anhydrous solvent, which can minimize base-catalyzed protodeboronation.[11][12]
Q4: My reaction mixture turns black, and the reaction stops. What does this indicate?
A4: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[13] The active, soluble Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive. This can be caused by:
-
Ligand Dissociation: For sterically hindered substrates, the desired reductive elimination step can be slow, allowing time for the catalyst to decompose.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize and deactivate the Pd(0) catalyst.[13]
-
Inappropriate Ligand Choice: The ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle under the required reaction conditions.
PART 2: In-Depth Troubleshooting Guide by Side Reaction
This section provides a detailed analysis of common side reactions, including their mechanisms and targeted solutions.
Problem 1: Hydrodehalogenation (H-D-H)
Symptoms:
-
LC-MS/GC-MS: Detection of a major byproduct with a mass corresponding to [M-Br+H].
-
¹H NMR: Disappearance of the aromatic signals corresponding to the bromopyridine and appearance of a new set of signals for the debrominated pyridine.
Plausible Mechanism: The aryl-palladium(II) intermediate, formed after oxidative addition, can abstract a hydride (H⁻) from various sources in the reaction mixture. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the undesired debrominated product.[6]
Caption: Mechanism of Hydrodehalogenation Side Reaction.
Troubleshooting Solutions:
| Parameter | Recommended Action | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) or NHC ligands.[1] | These ligands promote faster reductive elimination of the desired product, outcompeting the H-D-H pathway.[1][14] |
| Solvent | Switch to less protic, aprotic solvents like toluene, dioxane, or CPME. Avoid THF and alcohols if possible. | Minimizes the solvent as a potential hydride source.[5] |
| Base | Use non-coordinating, anhydrous bases. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LHMDS. | Stronger, non-nucleophilic bases can accelerate the desired coupling. Ensure the base is dry.[15] |
| Reagents | Ensure all reagents are anhydrous and solvents are rigorously degassed. | Removes water, a common source of protons and hydrides, and oxygen, which can lead to catalyst decomposition and alter reaction pathways.[13] |
| Concentration | Increase the reaction concentration (e.g., from 0.1 M to 0.5 M). | Favors the bimolecular cross-coupling pathway over side reactions that may be pseudo-first order (e.g., reaction with solvent). |
Problem 2: Homocoupling
Symptoms:
-
LC-MS/GC-MS: Detection of a byproduct with a mass corresponding to the dimer of the starting material (Ar-Ar) or the coupling partner.
-
¹H NMR: Appearance of a symmetrical set of signals.
Plausible Mechanism: Homocoupling can occur through several pathways. A common one involves the reaction of two aryl-palladium(II) intermediates, often promoted by a reductant, or the reaction of an aryl-palladium(II) intermediate with an unreacted organometallic coupling partner.[16][17] For boronic acids, Pd(II) species can directly mediate homocoupling, especially in the presence of oxygen.[6][18]
Caption: Potential Pathways for Homocoupling Side Reactions.
Troubleshooting Solutions:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Ensure rigorous degassing (e.g., freeze-pump-thaw cycles) and maintain a strict inert (Ar or N₂) atmosphere. | Oxygen can promote the formation of Pd(II) species which catalyze boronic acid homocoupling and can lead to catalyst decomposition.[6] |
| Catalyst | Use a Pd(0) source or a pre-catalyst that reliably generates Pd(0). Avoid using Pd(II) sources like Pd(OAc)₂ without an effective reductant in the system. | Minimizes the concentration of Pd(II) species that can drive the homocoupling of boronic acids.[6] |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling partner. Avoid large excesses. | A large excess of the coupling partner (e.g., boronic acid) can increase the rate of its homocoupling.[19] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable rate. | Lower temperatures can sometimes disfavor side reactions relative to the desired product formation. |
PART 3: Recommended Experimental Protocols
These protocols serve as a robust starting point for minimizing side reactions with this compound. Note: All procedures must be performed under an inert atmosphere using standard Schlenk or glovebox techniques.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern pre-catalyst and conditions designed to favor the desired cross-coupling for sterically hindered substrates.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the Schlenk flask, add this compound, the boronic acid/ester, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be ~0.2 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is tailored for the C-N coupling of the challenging pyridine substrate.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Inside a glovebox, add NaOtBu and the RuPhos Pd G3 precatalyst to the Schlenk flask.
-
Remove the flask from the glovebox. Add the this compound.
-
Seal the flask, then evacuate and backfill with argon (3 cycles).
-
Add the degassed toluene via syringe, followed by the amine coupling partner. The final concentration should be ~0.2 M.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
PART 4: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose and solve the issue.
Caption: Systematic Troubleshooting Workflow for Cross-Coupling Reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning by Pyridine Nitrogen in Reactions with 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet formidable challenge in synthetic chemistry: catalyst poisoning by the nitrogen atom in pyridine-containing substrates, specifically focusing on the sterically hindered and electronically modified substrate, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine. Our goal is to move beyond simple procedural lists to offer a deep understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
The Root of the Problem: Why Pyridine Nitrogen Poisons Catalysts
In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalyst (typically palladium-based) must be in an active state to facilitate the catalytic cycle.[1] However, the lone pair of electrons on the pyridine nitrogen atom possesses a strong affinity for the electron-deficient metal center of the catalyst.[2][3] This coordination can lead to the formation of a stable, inactive complex, effectively sequestering the catalyst and halting the reaction. This phenomenon is a well-documented cause of low to no conversion in reactions involving pyridine substrates.[2][4]
The specific substrate , this compound, presents a unique set of challenges and considerations:
-
Steric Hindrance: The bulky 1,1,1-trifluoro-2-methylpropan-2-yl group at the 2-position can influence the accessibility of the nitrogen's lone pair and the adjacent reaction site.
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group can decrease the basicity of the pyridine nitrogen, potentially mitigating its poisoning effect to some extent.[5]
Visualizing Catalyst Poisoning
The following diagram illustrates the fundamental mechanism of catalyst poisoning by a pyridine substrate in a generic palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Optimierung von Base und Lösungsmittel für Reaktionen mit 4-Brom-2-(1,1,1-trifluor-2-methylpropan-2-yl)pyridin
Answering in German.
Verfasst von: Einem leitenden Anwendungswissenschaftler
Dieses Handbuch dient als spezielle technische Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 4-Brom-2-(1,1,1-trifluor-2-methylpropan-2-yl)pyridin arbeiten. Es bietet detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs) und optimierte Protokolle, um die Herausforderungen bei Reaktionen mit diesem sterisch gehinderten und elektronenarmen Pyridinderivat zu meistern.
Einführung: Die einzigartige Reaktivität eines anspruchsvollen Substrats
4-Brom-2-(1,1,1-trifluor-2-methylpropan-2-yl)pyridin stellt eine besondere Herausforderung in der synthetischen Chemie dar. Die sperrige tert-Butylgruppe neben dem Pyridinstickstoff führt zu erheblicher sterischer Hinderung, die die Bindung des Katalysators an das Substrat beeinträchtigen kann. Zusätzlich ist die Trifluormethylgruppe stark elektronenziehend, was den Pyridinring für bestimmte Reaktionen desaktiviert, ihn jedoch für nukleophile aromatische Substitutionen (SNAr) aktiviert.[1] Das Verständnis dieses sterischen und elektronischen Profils ist für eine erfolgreiche Reaktionsoptimierung entscheidend.
Dieses Handbuch konzentriert sich auf praktische Lösungen für gängige Kreuzkupplungsreaktionen wie Suzuki-Miyaura, Buchwald-Hartwig und Sonogashira.
Anleitung zur Fehlerbehebung: Systematische Lösungsstrategien
Unerwartete Ergebnisse sind bei der Arbeit mit komplexen Substraten häufig. Dieser Abschnitt bietet einen systematischen Ansatz zur Fehlerbehebung.
Workflow zur Fehlerbehebung:
Bildunterschrift: Systematischer Workflow zur Fehlerbehebung bei Reaktionen.
Tabelle 1: Häufige Probleme und empfohlene Lösungen
| Problem | Mögliche Ursache(n) | Empfohlene Lösung(en) |
| Keine oder geringe Umsetzung | 1. Ineffizientes Katalysatorsystem: Die Katalysator/Ligand-Kombination ist möglicherweise nicht für das sterisch gehinderte Substrat geeignet. 2. Unzureichende Basenstärke/Löslichkeit: Die Base ist möglicherweise nicht stark genug, um den katalytischen Zyklus zu erleichtern, oder sie ist im Reaktionsmedium schlecht löslich. 3. Niedrige Reaktionstemperatur: Die Temperatur könnte für eine effiziente Katalysatoraktivierung zu niedrig sein. | 1. Liganden-Screening: Verwenden Sie sperrige, elektronenreiche Biarylphosphin-Liganden (z.B. SPhos, XPhos), die für anspruchsvolle Kreuzkupplungen bekannt sind.[2] 2. Base/Lösungsmittel wechseln: Wechseln Sie zu einer stärkeren, löslicheren Base wie K₃PO₄ oder Cs₂CO₃. Erwägen Sie ein Lösungsmittelsystem, das die Löslichkeit der Base verbessert, wie 1,4-Dioxan/Wasser.[3] 3. Temperatur erhöhen: Erhöhen Sie die Reaktionstemperatur schrittweise in 10-20 °C-Schritten und überwachen Sie die Produktbildung. |
| Debromierung (Hydrodebromierung) | 1. Anwesenheit protischer Verunreinigungen: Wasser oder andere protische Quellen können zur Protonierung des metallorganischen Zwischenprodukts führen. 2. Hohe Katalysatorbeladung/Temperatur: Überschüssiger Katalysator oder hohe Temperaturen können diese Nebenreaktion fördern.[4] | 1. Wasserfreie Bedingungen verwenden: Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel rigoros getrocknet sind und die Reaktion unter einer streng inerten Atmosphäre (N₂ oder Ar) durchgeführt wird. 2. Katalysatorbeladung optimieren: Reduzieren Sie die Katalysatorbeladung auf die minimal wirksame Menge (z.B. 1-2 mol %).[5] 3. Temperatur senken: Falls die Umsetzung akzeptabel ist, versuchen Sie, die Reaktion bei einer niedrigeren Temperatur durchzuführen. |
| Bildung von Homokupplungsprodukten | 1. Sauerstoffkontamination: Die Anwesenheit von Sauerstoff kann die oxidative Homokupplung der Boronsäure fördern. | 1. Gründliches Entgasen: Entgasen Sie die Reaktionsmischung gründlich durch Techniken wie Einfrieren-Pumpen-Auftauen oder durch längeres Durchleiten eines Inertgases durch das Lösungsmittel. |
Häufig gestellte Fragen (FAQs)
F1: Welcher Palladiumkatalysator und Ligand eignet sich am besten für eine Suzuki-Kupplung mit diesem Substrat?
A1: Aufgrund der erheblichen sterischen Hinderung durch die 2-(1,1,1-Trifluor-2-methylpropan-2-yl)-Gruppe zeigen Standardkatalysatoren wie Pd(PPh₃)₄ oft eine schlechte Leistung. Es wird dringend empfohlen, einen Palladium(II)-Präkatalysator (z.B. Pd(OAc)₂) oder einen Buchwald-Präkatalysator in Kombination mit einem sperrigen, elektronenreichen Biarylphosphin-Liganden zu verwenden. Liganden wie SPhos haben sich bei der Kupplung von 2-Pyridyl-Nukleophilen als wirksam erwiesen.[2][6] Die Wahl des optimalen Liganden erfordert möglicherweise ein Screening.
F2: Was ist das optimale Basen- und Lösungsmittelsystem für eine Buchwald-Hartwig-Aminierung?
A2: Für Buchwald-Hartwig-Aminierungsreaktionen ist typischerweise eine starke, nicht-nukleophile Base erforderlich.[7] Natrium-tert-butoxid (NaOtBu) ist eine gängige Wahl.[7] Aprotische Lösungsmittel wie Toluol, 1,4-Dioxan oder THF werden im Allgemeinen bevorzugt.[7] Die Kombination von NaOtBu in Toluol oder Dioxan bei erhöhten Temperaturen (80-110 °C) ist ein guter Ausgangspunkt für die Optimierung.[7]
F3: Ich beobachte eine signifikante Debromierung meines Ausgangsmaterials. Was kann ich tun, um diese Nebenreaktion zu minimieren?
A3: Debromierung ist eine häufige Nebenreaktion bei Palladium-katalysierten Kreuzkupplungen.[4] Um dies zu minimieren:
-
Stellen Sie rigoros wasserfreie Bedingungen sicher: Verwenden Sie ofengetrocknete Glasgeräte und wasserfreie Lösungsmittel.
-
Optimieren Sie die Base: In einigen Fällen kann eine schwächere Base (z.B. KF anstelle von Phosphaten) die Nebenreaktion reduzieren.[6][8]
-
Verwenden Sie einen gut definierten Präkatalysator: Buchwald-Präkatalysatoren können manchmal eine bessere Kontrolle bieten und Nebenreaktionen im Vergleich zur in-situ-Erzeugung des aktiven Katalysators reduzieren.
F4: Kann ich eine Sonogashira-Kupplung mit diesem Substrat durchführen? Mit welchen Bedingungen sollte ich beginnen?
A4: Ja, die Sonogashira-Kupplung ist eine praktikable Transformation. Standardbedingungen umfassen eine Palladiumquelle (z.B. Pd(PPh₃)₄), einen Kupfer(I)-Co-Katalysator (z.B. CuI) und eine Aminbase wie Triethylamin in einem Lösungsmittel wie THF oder DMF.[9] Angesichts der sterischen Hinderung können sperrige und elektronenreiche Liganden die Reaktionseffizienz verbessern.[9] Kupferfreie Protokolle sind ebenfalls eine Option, um die Anwendungsbreite zu erweitern.[10][11]
Optimiertes experimentelles Protokoll: Suzuki-Miyaura-Kupplung
Dieses Protokoll dient als Ausgangspunkt für die Suzuki-Miyaura-Kupplung von 4-Brom-2-(1,1,1-trifluor-2-methylpropan-2-yl)pyridin mit einer generischen Arylboronsäure.
Experimenteller Workflow:
Bildunterschrift: Schritt-für-Schritt-Workflow für eine typische Suzuki-Kupplungsreaktion.
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem ofengetrockneten Rundkolben, ausgestattet mit einem Magnetrührstab, geben Sie 4-Brom-2-(1,1,1-trifluor-2-methylpropan-2-yl)pyridin (1,0 Äquiv.), die gewünschte Arylboronsäure (1,2-1,5 Äquiv.) und Kaliumphosphat (K₃PO₄, 2,0-3,0 Äquiv.).
-
Inerte Atmosphäre: Verschließen Sie den Kolben und spülen Sie ihn 10-15 Minuten lang mit Argon oder Stickstoff.
-
Katalysatorzugabe: Geben Sie unter positivem Inertgasdruck den Palladium-Präkatalysator (z.B. Pd(dppf)Cl₂, 1-3 mol %) hinzu.
-
Lösungsmittelzugabe: Fügen Sie ein entgastes Lösungsmittelsystem, wie z.B. 1,4-Dioxan/Wasser (z.B. 4:1 v/v), mittels Spritze hinzu.[3] Die Konzentration liegt typischerweise zwischen 0,1 und 0,5 M.[3]
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter kräftigem Rühren auf 80-100 °C.
-
Überwachung: Verfolgen Sie den Fortschritt der Reaktion mittels DC oder LC-MS.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und verdünnen Sie sie mit Ethylacetat und Wasser. Trennen Sie die organische Phase, extrahieren Sie die wässrige Phase, waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie über Natriumsulfat und konzentrieren Sie im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Referenzen
-
PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. 12
-
ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. 10
-
R Discovery. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. 13
-
RSC Publishing. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. 14
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. 11
-
Benchchem. (n.d.). A Comparative Guide to the Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: Buchwald-Hartwig vs. Alternative Methods. 1
-
ChemicalBook. (2025). 4-broMo-2-(1,1,1-trifluoro-2-Methylpropan-2-yl)pyridine. 15
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 16
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. 9
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)pyridine. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 17
-
Advent Chembio. (n.d.). This compound, 95%. 18
-
PubMed. (2000). Partial reduction of electron-deficient pyridines. 19
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. 20
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. 8
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. 7
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 21
-
Pharmaffiliates. (n.d.). This compound. 22
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. 23
-
Journal of the American Chemical Society. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. 24
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. 25
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. 2
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. 26
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 6
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 27
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. 5
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. 28
-
Sunway Pharm Ltd. (n.d.). This compound. 29
-
Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. (n.d.). This compound. 30
-
ChemicalBook. (n.d.). 4-bromo-2-(1,1,1-trifluoro-2-(methyl-d3)propan-2-yl-3,3,3-d3)pyridine. 31
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. 3
-
RSC Publishing. (n.d.). A direct cross-coupling reaction of electron-deficient alkenes using an oxidizing directing group. 32
-
Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. 33
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. This compound | 1357476-67-5 [chemicalbook.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound, 95% | Advent [adventchembio.com]
- 19. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Yoneda Labs [yonedalabs.com]
- 28. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 29. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 30. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 31. 4-bromo-2-(1,1,1-trifluoro-2-(methyl-d3)propan-2-yl-3,3,3-d3)pyridine [chemicalbook.com]
- 32. A direct cross-coupling reaction of electron-deficient alkenes using an oxidizing directing group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. scribd.com [scribd.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Here is the technical support center for preventing homocoupling of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine.
Welcome to the technical support resource for researchers utilizing this compound in synthetic applications. This guide is structured to provide direct, actionable solutions to the common and often frustrating issue of homocoupling side reactions. The unique steric and electronic properties of this substrate—namely, the bulky tert-butyl group adjacent to the coordination site and the electron-deficient nature of the trifluoromethyl-substituted pyridine ring—necessitate careful optimization to achieve high yields of the desired cross-coupled products.
This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies tailored to this specific molecule.
Frequently Asked Questions (FAQs): Understanding the Homocoupling Problem
Q1: What is homocoupling, and why is it a significant issue with this substrate?
Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of your experiments, you might observe the formation of a symmetrical bipyridine from two molecules of the starting aryl bromide (Ullmann-type coupling) or the dimerization of your coupling partner, such as a boronic acid or organostannane.[1]
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting materials, directly lowering the yield of the desired cross-coupled product.
-
Complex Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making chromatographic separation difficult and time-consuming.
-
Catalyst Inefficiency: It represents a non-productive catalytic pathway, wasting catalyst turnover.
The substrate, this compound, is particularly susceptible due to its electronic properties, which can influence the rates of various steps in the catalytic cycle.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
Homocoupling in palladium-catalyzed reactions typically proceeds through two main pathways, often competing directly with the desired cross-coupling cycle.[1][2]
-
Reaction with Pd(II) Species: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) state may not be perfectly efficient. The remaining Pd(II) can react with two molecules of the organometallic coupling partner (e.g., boronic acid) to produce the homocoupled dimer and Pd(0).[2]
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen is a major contributor to the homocoupling of organoboron reagents.[3][4] Oxygen can either oxidize the Pd(0) catalyst to Pd(II), which then enters the pathway described above, or participate in a separate catalytic cycle that directly promotes the dimerization of the boronic acid.[1][4]
-
Copper-Mediated Coupling: In reactions like the Sonogashira coupling, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[5][6] Similarly, in Ullmann-type reactions, excess copper can catalyze the dimerization of the aryl halide itself.[7][8][9]
Caption: Competing pathways of cross-coupling and homocoupling.
Troubleshooting Guide for Specific Reactions
Scenario 1: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with 4-Bromo-2-(t-BuCF3)pyridine and an arylboronic acid is giving me up to 30% of the symmetrical biaryl (boronic acid dimer). What is the most likely cause and solution?
This is a classic symptom of oxygen in the reaction mixture or issues with the palladium catalyst state.[1][2] The electron-deficient nature of your boronic acid partner can also exacerbate this issue.[10]
Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable:
-
Cause: Dissolved oxygen is a primary culprit in promoting boronic acid homocoupling.[3]
-
Solution: Standard sparging with nitrogen or argon for 30-60 minutes may not be sufficient. Employ 3-5 freeze-pump-thaw cycles for your solvent(s) before use. Assemble your reaction glassware hot under vacuum and backfill with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment via a bubbler or balloon.
-
Pro-Tip: Pre-heating the catalyst, base, and solvent mixture under an inert atmosphere for 10-15 minutes before adding the boronic acid can help ensure a fully reduced, active Pd(0) catalyst is present.[3]
-
-
Evaluate Your Palladium Source:
-
Cause: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ relies on an in-situ reduction to the active Pd(0) species. This reduction step can be sluggish or incomplete, leaving Pd(II) to catalyze homocoupling.[1]
-
Solution: Switch to a dedicated Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the ambiguity of the initial reduction step.
-
-
Add a Mild Reducing Agent:
-
Cause: Even with a Pd(0) source, trace oxidation can occur.
-
Solution: The addition of a mild reducing agent can "scavenge" any Pd(II) species that form without interfering with the main catalytic cycle. Potassium formate (HCO₂K) has been shown to be highly effective at suppressing homocoupling.[2][11] Add ~10-20 mol% relative to your aryl bromide.
-
-
Optimize Ligand Choice:
-
Cause: The bulky 2-(t-BuCF3) group on your pyridine makes oxidative addition more challenging. A ligand that is too small may not sufficiently stabilize the catalyst, while one that is too bulky can hinder the approach of the aryl bromide.
-
Solution: Use bulky, electron-rich phosphine ligands. These accelerate the rate-limiting oxidative addition and subsequent reductive elimination, favoring the cross-coupling pathway over side reactions.[12][13] For sterically demanding substrates, ligands like SPhos, XPhos, or RuPhos are excellent starting points.[10]
-
| Ligand | Structure | Key Feature |
| SPhos | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for sterically hindered aryl bromides.[10] |
| XPhos | Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for electron-deficient and hindered substrates. |
| RuPhos | Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides high turnover numbers and rates. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very bulky and electron-rich, accelerates reductive elimination.[13] |
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Reaction
-
To a dry Schlenk flask, add the arylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium precatalyst/ligand (e.g., SPhos precatalyst, 2 mol%).
-
Seal the flask, evacuate, and backfill with high-purity argon (repeat 3 times).
-
Add this compound (1.0 equiv).
-
Add freshly degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Scenario 2: Stille Coupling
Q: I am attempting a Stille coupling and observing significant amounts of R²-R² dimer from my organostannane. How do I address this?
Homocoupling of the organostannane is a very common side reaction in Stille couplings.[14][15] The mechanism is analogous to boronic acid homocoupling, often involving a reaction between two organostannane molecules and a Pd(II) species.[12]
Troubleshooting Steps:
-
Use a Pd(0) Source: As with the Suzuki reaction, starting with a Pd(0) catalyst like Pd(PPh₃)₄ is the most direct way to avoid homocoupling initiated by a Pd(II) precatalyst.[12]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as P(t-Bu)₃ or PCy₃ accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[12]
-
Utilize a Copper(I) Additive: The addition of stoichiometric or co-catalytic amounts of Copper(I) iodide (CuI) can dramatically accelerate the rate of Stille cross-coupling, thereby minimizing the time available for side reactions.[12] This is thought to occur via a more rapid transmetalation from a copper-alkenyl/aryl intermediate to the palladium center.
-
Control Stoichiometry: Avoid using a large excess of the organostannane reagent, as this can increase the statistical likelihood of homocoupling. A stoichiometry of 1.1-1.2 equivalents is typically sufficient.
Caption: Bulky ligands accelerate reductive elimination, outcompeting side reactions.
Scenario 3: Sonogashira Coupling
Q: My Sonogashira reaction is clean with respect to the aryl bromide, but I am getting a large amount of the di-yne homocoupled product (Glaser coupling). What is causing this?
Glaser homocoupling is the primary side reaction in Sonogashira couplings and is almost always caused by the combination of the copper(I) co-catalyst and the presence of oxygen.[5][16]
Troubleshooting Steps:
-
Absolute Oxygen Exclusion: This is even more critical in copper-catalyzed Sonogashira reactions than in Suzuki couplings. Any oxygen present will rapidly facilitate the oxidative dimerization of the copper acetylide intermediate.[5] Use freeze-pump-thaw degassed solvents and maintain a strict inert atmosphere.
-
Use Fresh Copper(I) Iodide: CuI can degrade over time. Use a freshly opened bottle or material from a reliable source.
-
Switch to a Copper-Free Protocol: The most robust solution is to eliminate the source of the problem. Copper-free Sonogashira couplings are well-established and are often preferred to avoid Glaser coupling.[5][6] These conditions typically require a slightly higher catalyst loading or a different base/solvent system but provide much cleaner reaction profiles.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and the terminal alkyne (1.5 equiv).
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., diisopropylamine or triethylamine, 3.0 equiv) via syringe.
-
Heat the reaction to the required temperature (e.g., 60-80 °C) until completion as monitored by TLC or LC-MS.
-
Workup by filtering the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. gold-chemistry.org [gold-chemistry.org]
Overcoming poor reactivity of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Welcome to the technical support center for 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (CAS No. 1261541-65-3). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique reactivity challenges associated with this sterically hindered and electron-deficient building block. Our goal is to empower you with the technical insights and practical protocols necessary for success in your synthetic campaigns.
Introduction: Understanding the Challenge
The structure of this compound presents a classic conundrum in modern organic synthesis. The bromine atom at the C4 position is a versatile handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. However, its reactivity is significantly hampered by two key factors:
-
Severe Steric Hindrance: The bulky 1,1,1-trifluoro-2-methylpropan-2-yl group (a trifluoromethylated tert-butyl group) at the C2 position physically obstructs the approach of catalysts and reagents to the C4-Br bond and the pyridine nitrogen.
-
Electronic Deactivation: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (CF₃) group decrease the electron density of the aromatic ring. This strengthens the C-Br bond, making the oxidative addition step—often the rate-limiting step in catalytic cycles—more difficult.
This guide is designed to address these specific challenges head-on, providing logical, evidence-based solutions to common experimental failures.
Troubleshooting Guide: Common Synthetic Reactions
This section addresses specific, common issues encountered during the functionalization of this compound.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield, with significant starting material recovery. What are the likely causes and how can I improve the outcome?
This is the most frequently reported issue. Low yields in Suzuki-Miyaura couplings with this substrate are typically due to an inefficient catalytic system that cannot overcome the combined steric and electronic hurdles.
Root Cause Analysis:
-
Ineffective Oxidative Addition: Standard palladium catalysts (e.g., Pd(PPh₃)₄) or simple phosphine ligands are often not sufficiently reactive to break the strong C4-Br bond.
-
Ligand-Substrate Steric Clash: The ligand on the palladium center may be too small, failing to promote the necessary reactivity, or too large in a way that it clashes with the bulky C2 substituent.
-
Catalyst Deactivation (Poisoning): The pyridine nitrogen can irreversibly bind to the palladium center, removing it from the catalytic cycle.
-
Unfavorable Transmetalation/Reductive Elimination: The choice of base and solvent can significantly impact the transmetalation step, while steric hindrance can slow the final reductive elimination step.[1]
Troubleshooting Protocol & Recommendations:
-
Select an Advanced Catalyst/Ligand System: This is the most critical factor. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[2][3][4] They stabilize monoligated Pd(0) species that are highly reactive in oxidative addition and accelerate reductive elimination.[2]
-
Primary Recommendation: Use a pre-formed palladacycle precatalyst like XPhos Pd G3 or RuPhos Pd G3 . These are air- and moisture-stable and rapidly generate the active Pd(0)L₁ species in solution.
-
Alternative: If using a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, pair it with a ligand such as XPhos, RuPhos, or SPhos .
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is required to facilitate the transmetalation step without competing side reactions.[5][6] Potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are excellent choices. Avoid weaker bases like Na₂CO₃.
-
Solvent: Use a polar, aprotic, high-boiling solvent to ensure substrate solubility and to allow for higher reaction temperatures. 1,4-Dioxane or toluene with added water (e.g., 10:1 ratio) are standard. For particularly challenging couplings, N-methylpyrrolidone (NMP) can be effective.[7][8]
-
-
Increase Reaction Temperature and Time: Due to the high activation energy for oxidative addition, reactions often require elevated temperatures (90-120 °C) and extended reaction times (12-24 hours). Microwave irradiation can significantly accelerate the reaction.
Recommended Starting Protocol (Suzuki-Miyaura Coupling):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 4-Bromo-2-(...)-pyridine | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic Acid | 1.2 - 1.5 equiv |
| Catalyst | XPhos Pd G3 | 1 - 3 mol% |
| Base | K₃PO₄ (anhydrous) | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Sufficient volume for 0.1 M concentration |
| Temperature | 100 - 110 °C | To overcome activation energy |
| Time | 12 - 24 h | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst oxidation |
Q2: I am attempting a Buchwald-Hartwig amination and observing poor conversion. How should I adapt my procedure?
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to the catalyst system and reaction conditions when using this sterically demanding substrate.[9][10][11]
Root Cause Analysis:
-
Slow Reductive Elimination: The final C-N bond-forming step is often rate-limiting for hindered substrates. The ligand choice is paramount to accelerating this step.[12]
-
Base Incompatibility: The choice of base is critical and depends on the amine nucleophile. A base that is too weak will not deprotonate the amine effectively, while an incorrect strong base can lead to side reactions.
Troubleshooting Protocol & Recommendations:
-
Ligand Selection is Key: For C-N coupling, specific ligands have been developed that excel with hindered substrates.
-
Primary Recommendation: BrettPhos or the even bulkier AdBrettPhos are often superior for challenging aminations as their structure is specifically designed to promote the difficult reductive elimination step.[12] RuPhos is also a very strong candidate.[9]
-
Precatalyst: Use a corresponding palladacycle (e.g., BrettPhos Pd G3 ) for optimal results.
-
-
Base Selection: Use a strong, non-nucleophilic alkoxide or amide base.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines.[13]
-
Alternative for Sensitive Substrates: Lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder yet still potent option.
-
Recommended Starting Protocol (Buchwald-Hartwig Amination):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 4-Bromo-2-(...)-pyridine | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.2 equiv |
| Catalyst | BrettPhos Pd G3 | 2 - 4 mol% |
| Base | NaOtBu | 1.5 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Anhydrous, degassed |
| Temperature | 100 - 110 °C | To drive the reaction to completion |
| Time | 12 - 24 h | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability |
Q3: Is a Sonogashira coupling feasible with this substrate? My initial attempts have failed.
Yes, a Sonogashira coupling is feasible but requires careful condition selection to avoid common pitfalls associated with pyridine-containing substrates.[14][15][16]
Root Cause Analysis:
-
Copper(I) Issues: The standard copper co-catalyst (CuI) can be problematic. The pyridine nitrogen can coordinate to the copper, and copper can promote the homocoupling of the terminal alkyne (Glaser coupling).
-
Catalyst Deactivation: As with other couplings, the pyridine can inhibit the palladium catalyst.
Troubleshooting Protocol & Recommendations:
-
Consider Copper-Free Conditions: Modern Sonogashira protocols often perform better without a copper co-catalyst, especially for heteroaromatic substrates. This avoids Glaser coupling and other side reactions.
-
Ligand and Additives: Use a robust ligand system. While PPh₃ is traditional, a more electron-rich ligand like cBRIDP or using a palladium N-heterocyclic carbene (NHC) complex can be beneficial.
-
Base and Solvent: A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system with another solvent like DMF or THF.[17]
Recommended Starting Protocol (Copper-Free Sonogashira):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 4-Bromo-2-(...)-pyridine | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 equiv |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ | 2 - 5 mol% |
| Ligand | PPh₃ or cBRIDP | 4 - 10 mol% |
| Base | Et₃N or DIPEA | 3.0 equiv |
| Solvent | DMF or THF | Anhydrous, degassed |
| Temperature | 80 - 100 °C | May require heating |
| Time | 6 - 18 h | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Essential |
Visual Diagrams and Workflows
dot digraph "Molecule_Challenges" { graph [fontname="Arial", label="Structural Challenges of the Substrate", fontsize=16, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: Key factors contributing to the poor reactivity of the title compound.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Workflow: Optimizing a Failed Suzuki Coupling", fontsize=16, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];
} enddot Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q4: Can I use metal-halogen exchange (e.g., lithiation or Grignard formation) on this substrate instead of cross-coupling?
Metal-halogen exchange is challenging but potentially viable under specific conditions. Standard reagents like n-BuLi or i-PrMgCl are likely to be too slow or fail due to the electron-deficient nature of the ring.[18][19][20]
-
Lithiation: Using n-BuLi or t-BuLi at very low temperatures (e.g., -78 to -100 °C) is necessary to prevent side reactions.[21] The rate of exchange will likely be slow.
-
Magnesium-Halogen Exchange: Standard Grignard formation with Mg metal will likely fail. An exchange reaction using a more reactive Grignard reagent like i-PrMgCl or a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) at 0 °C to room temperature offers a higher chance of success.[19] This method is known to be more tolerant of functional groups.[18]
Recommendation: If pursuing this route, start with i-PrMgCl·LiCl in THF and carefully monitor the reaction at low temperatures before quenching with your desired electrophile.
Q5: Why is this structural motif—a bulky, fluorinated group at C2 of a pyridine ring—synthetically important?
This specific substitution pattern is frequently designed by medicinal chemists for several strategic reasons:
-
Metabolic Stability: The CF₃ group and the quaternary carbon block common sites of metabolic oxidation (cytochrome P450), increasing the half-life of a drug candidate.
-
Conformational Lock: The bulky group restricts the rotation of the pyridine ring relative to the rest of the molecule, which can lock it into a specific, biologically active conformation, thereby increasing potency and selectivity for its protein target.
-
pKa Modulation: The electron-withdrawing groups lower the pKa of the pyridine nitrogen, altering its basicity and hydrogen bonding capacity, which can be crucial for optimizing drug-target interactions or improving pharmacokinetic properties.
Q6: Are there any special handling or storage considerations for this compound?
This compound is a stable, crystalline solid under standard laboratory conditions. No unusual handling precautions are required beyond those for typical haloaromatic compounds. Store in a cool, dry place away from strong oxidizing agents. It is not particularly sensitive to light or moisture but, as with all reagents, should be stored in a tightly sealed container.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ethz.ch [ethz.ch]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. joss.tcnj.edu [joss.tcnj.edu]
Removal of palladium catalyst from 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine reaction mixtures
Technical Support Center: Palladium Catalyst Removal
A-Z Guide for the Purification of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine Reaction Mixtures
Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of complex molecules like this compound, a key intermediate in pharmaceutical development.[1][2] However, a persistent challenge is the removal of residual palladium from the final product.[1] For active pharmaceutical ingredients (APIs), failure to reduce palladium levels to the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH) can jeopardize patient safety and lead to costly batch failures.[3][4][5]
This guide provides a comprehensive, question-and-answer-based resource for researchers, chemists, and process development professionals to effectively troubleshoot and resolve palladium contamination issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is residual palladium a significant concern in my final product?
Residual palladium, even at trace levels (ppm), is a major concern for several reasons:
-
Regulatory Compliance: Health authorities have established strict limits for elemental impurities in drug products.[5] The ICH Q3D guideline classifies palladium as a Class 2B element, requiring a risk-based control strategy to ensure its level is below the Permitted Daily Exposure (PDE).[6][7]
-
Patient Safety: Palladium species can have toxicological effects and provide no therapeutic benefit to the patient.[8][9]
-
Downstream Chemistry: Residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to impurity formation and reduced yields.[3]
-
Product Stability: Trace metals can affect the stability and shelf-life of the final API.[7]
Q2: I've performed a standard aqueous workup and column chromatography, but my product is still dark and shows high palladium levels by ICP-MS. What should I do next?
This is a common scenario. While chromatography and extractions can remove some palladium, they are often insufficient for achieving the low ppm levels required for pharmaceutical intermediates.[10][11][12] Palladium can exist in various forms (e.g., Pd(0), Pd(II), colloidal nanoparticles) that may co-elute with your product or remain soluble in the organic phase.[1][10]
Your next step should be to employ a more targeted palladium removal technique, known as scavenging .
Q3: What are the main methods for palladium removal, and how do I choose the right one?
The choice of method depends on factors like the reaction scale, solvent, nature of the product, initial palladium concentration, and the target purity level. The most common and effective methods are treatment with solid-supported scavengers and activated carbon.[3]
Below is a comparative table to guide your decision:
| Method | Principle | Pros | Cons | Target Pd Level | Scalability |
| Solid-Supported Scavengers | Chemisorption: Functional groups on a solid support (e.g., silica) form strong bonds with palladium.[3][13] | High selectivity, high efficiency, minimal product loss, simple filtration-based removal.[1][13] | Higher initial cost compared to carbon.[1] | < 1 - 10 ppm[1][2] | Excellent |
| Activated Carbon | Physisorption: Palladium species are adsorbed onto the porous surface of the carbon.[3][14] | Low cost, effective for color removal, widely available.[3][14] | Can be non-selective, leading to product loss; may require larger quantities and longer contact times.[3] | < 1 - 50 ppm[3] | Excellent |
| Crystallization | Precipitation: The desired product crystallizes out of solution, leaving impurities (including palladium) in the mother liquor. | Can be highly effective if a suitable solvent system is found; combines purification and isolation. | Highly dependent on product solubility; palladium can sometimes co-crystallize or get trapped in the crystal lattice.[3][4] | Variable (<10 to >100 ppm) | Good |
| Chromatography | Differential Adsorption: Separation based on the differential adsorption of the product and palladium species on a stationary phase (e.g., silica gel). | Can remove a wide range of impurities simultaneously. | Often insufficient for trace metal removal on its own; can be solvent- and time-intensive.[10][11] | > 50 ppm[11] | Limited for large scale |
Workflow & Protocols
Decision-Making Workflow for Palladium Removal
This workflow helps in selecting the appropriate purification strategy post-reaction.
Caption: Decision workflow for selecting a palladium removal strategy.
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To identify the most effective solid-supported scavenger for your specific reaction mixture.
Materials:
-
Crude reaction mixture of this compound, post-workup.
-
Selection of silica-based scavengers (e.g., SiliaMetS® Thiol, Thiourea).[13]
-
Appropriate anhydrous solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Small vials with stir bars.
-
Stir plate with heating capabilities.
-
Syringe filters (0.45 µm PTFE).
-
ICP-MS for analysis.
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of the crude product in the solvent to create a stock solution with a known concentration of product and palladium.
-
Aliquot: In separate vials, place equal volumes of the stock solution. Retain one vial as the untreated control.
-
Add Scavengers: To each vial (except the control), add a different scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial palladium concentration.
-
Agitate & Heat: Stir the vials at a set temperature (e.g., 45-60 °C) for a defined period (e.g., 2-4 hours).[3]
-
Sample: At timed intervals (e.g., 1h, 2h, 4h), withdraw a small aliquot from each vial.
-
Filter: Pass the aliquot through a syringe filter to remove the solid scavenger.
-
Analyze: Dilute the filtered samples and the control appropriately and submit for ICP-MS analysis to determine the residual palladium concentration.[11][15]
-
Evaluate: Compare the efficiency of each scavenger to identify the one that reduces palladium to the lowest level in the shortest time.
Protocol 2: Bench-Scale Palladium Removal with Activated Carbon
Objective: To reduce palladium levels in a larger batch using optimized conditions for activated carbon treatment.
Materials:
-
Crude product solution in an appropriate solvent.
-
Activated Carbon (e.g., Darco® KB-B).[3]
-
Inert gas supply (Nitrogen or Argon).
-
Reaction vessel with overhead stirring and temperature control.
-
Filter aid (e.g., Celite®).
-
Filtration apparatus (e.g., Büchner funnel or filter press).
Procedure:
-
Setup: Charge the reaction vessel with the crude product solution.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Add Carbon: Add the activated carbon to the solution under gentle agitation. A typical starting load is 0.1-0.2 weight equivalents relative to the crude product.[3]
-
Heat & Stir: Heat the mixture to the desired temperature (e.g., 45 °C) and stir for a predetermined time (e.g., 12-18 hours).[3] The optimal time should be determined by prior small-scale experiments.
-
Cool: Cool the mixture to room temperature.
-
Prepare for Filtration: On your filtration apparatus, prepare a pad of filter aid (e.g., 1-2 cm of Celite).[10] Pre-wet the pad with fresh solvent.
-
Filter: Filter the reaction mixture through the Celite pad to remove the activated carbon.
-
Wash: Wash the filter cake with additional fresh solvent to recover any adsorbed product.[3]
-
Combine & Concentrate: Combine the filtrate and washes. Concentrate the solution in vacuo to obtain the purified product.
-
Analyze: Submit a sample of the final product for ICP-MS analysis to confirm palladium removal.
Advanced Troubleshooting
Q4: My chosen scavenger isn't working as expected. What could be wrong?
-
Mechanism of Action: The core principle of scavenging involves the binding of palladium to functional groups on a solid support. Thiol-based scavengers, for example, form strong covalent bonds with soft metals like palladium.
Caption: Simplified binding of a palladium atom to a thiol-functionalized silica scavenger.
If performance is poor, consider the following:
-
Palladium Oxidation State: Some scavengers are more effective for Pd(0) vs. Pd(II). The thiol group (R-SH) is generally robust for various palladium species.[13]
-
Solvent Effects: The solvent can influence the accessibility of palladium to the scavenger sites. Ensure your product is fully dissolved.
-
Temperature and Time: Scavenging is a kinetic process. Insufficient time or temperature can lead to incomplete removal.[3] Consider increasing the temperature (if the product is stable) or extending the reaction time.
-
Competing Ligands: Strong ligands remaining from the coupling reaction (e.g., phosphines) can compete with the scavenger for palladium, reducing efficiency. A pre-treatment or work-up step to remove these may be necessary.
Q5: I'm losing a significant amount of my product during activated carbon treatment. How can I prevent this?
Product loss due to non-specific adsorption is a known drawback of activated carbon.[3] To mitigate this:
-
Minimize Carbon Load: Use the minimum amount of carbon necessary. Run small-scale trials to find the optimal loading that balances palladium removal with product recovery.
-
Thorough Washing: After filtration, wash the carbon cake extensively with fresh, hot solvent to recover as much adsorbed product as possible.
-
Consider a Binary System: In some cases, using a smaller amount of activated carbon in combination with a chelating agent or a scavenger can provide a synergistic effect, improving palladium removal while minimizing the carbon load and associated product loss.[3]
By systematically applying these principles and protocols, researchers can confidently and efficiently remove palladium catalysts, ensuring the delivery of high-purity this compound for downstream applications in drug development and scientific research.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. fda.gov [fda.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Elemental Impurities - Certified Ref. Materials [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. silicycle.com [silicycle.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic molecules is often a journey of navigating unexpected challenges. 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a valuable building block in medicinal chemistry and materials science, presents its own unique set of hurdles in large-scale production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to empower researchers in overcoming common obstacles encountered during its synthesis. Drawing upon established principles of organic chemistry and insights from the synthesis of related compounds, this guide offers practical solutions to drive your research forward.
Troubleshooting Guide: Addressing Key Synthetic Challenges
The large-scale synthesis of this compound can be conceptually broken down into two primary challenges: the introduction of the sterically demanding 1,1,1-trifluoro-2-methylpropan-2-yl group at the 2-position of the pyridine ring, and the selective bromination at the 4-position. The following Q&A format addresses specific issues that may arise during a plausible synthetic route.
A plausible synthetic approach involves the reaction of a 2-lithiated pyridine intermediate with a trifluoromethyl ketone, followed by methylation and subsequent bromination.
Q1: My reaction to introduce the trifluoromethyl-tert-butyl group is showing low conversion and multiple byproducts. What are the likely causes and how can I optimize the reaction?
A1: Low conversion and the formation of byproducts in this key step often stem from issues with the generation and stability of the organometallic intermediate or side reactions of the ketone.
Troubleshooting Low Conversion and Byproduct Formation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Lithiation | The generation of the 2-lithiopyridine intermediate is crucial. Incomplete deprotonation of the starting material (e.g., 2-bromopyridine) will lead to unreacted starting material and potential side reactions. | Ensure strictly anhydrous conditions. Use freshly titrated n-butyllithium or a more reactive organolithium reagent. Consider a halogen-metal exchange from a dihalopyridine precursor at low temperatures (-78 °C) to improve regioselectivity. |
| Grignard Reagent Instability | If using a Grignard reagent, its formation can be sluggish and the reagent itself may be unstable, especially with trifluoromethyl groups present. | The use of LiCl to promote the insertion of magnesium for Grignard reagent formation can be beneficial.[1] |
| Side Reactions of the Ketone | Trifluoromethyl ketones are highly electrophilic and can undergo undesired reactions, such as enolization or reaction with the organometallic reagent at the carbonyl oxygen. | Add the organometallic reagent to the ketone solution slowly at low temperatures to control the exotherm and minimize side reactions. |
| Steric Hindrance | The bulky nature of the incoming nucleophile and the trifluoromethyl ketone can impede the reaction. | Consider using a more reactive organometallic species or a Lewis acid catalyst to enhance the electrophilicity of the ketone. |
Q2: I am observing the formation of a significant amount of the corresponding alcohol instead of the desired methylated product after the addition of the methylating agent. What is happening and how can I fix it?
A2: The formation of the tertiary alcohol is an expected intermediate. The subsequent step to replace the hydroxyl group with a methyl group can be challenging.
Troubleshooting Incomplete Methylation
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Methylating Agent | The choice of methylating agent is critical for the conversion of the tertiary alcohol. | A more potent methylating agent like trimethylaluminum may be required.[2] |
| Reaction Conditions | The reaction temperature and time may not be optimal for the methylation to go to completion. | Carefully control the reaction temperature, as some methylating agents are highly reactive. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
Q3: The bromination of my 2-substituted pyridine is not selective, leading to a mixture of isomers. How can I achieve selective bromination at the 4-position?
A3: Achieving regioselective bromination on a pyridine ring, especially one with a bulky, electron-withdrawing group, requires careful selection of the brominating agent and reaction conditions.
Troubleshooting Non-Selective Bromination
| Potential Cause | Explanation | Recommended Solution |
| Harsh Brominating Conditions | Using elemental bromine with strong acids can lead to over-bromination and the formation of multiple isomers. | Employ milder brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] |
| Reaction Temperature | Higher temperatures can decrease the selectivity of the bromination reaction. | Perform the bromination at lower temperatures and monitor the reaction closely to stop it once the desired product is formed. |
| Solvent Effects | The solvent can influence the reactivity and selectivity of the brominating agent. | Screen different solvents, such as chlorinated hydrocarbons or polar aprotic solvents, to find the optimal conditions for selective bromination.[3] |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for the large-scale synthesis of this compound?
A: The synthesis involves several hazardous reagents and reactions that require strict safety protocols, especially at scale.
-
Organolithium Reagents: n-Butyllithium and other organolithium reagents are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Trifluoromethyl Ketones: These can be volatile and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Brominating Agents: NBS and DBDMH are corrosive and can cause severe skin and eye irritation. Handle with care and appropriate PPE.
-
Exothermic Reactions: The generation of organometallic reagents and their reaction with carbonyl compounds can be highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature and prevent runaways.
Q: What are the recommended purification techniques for the final product and key intermediates?
A: Purification strategies will depend on the physical properties of the compounds and the nature of the impurities.
-
Extraction and Washing: A standard aqueous workup is essential to remove inorganic salts and water-soluble impurities.[5]
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A careful selection of the stationary and mobile phases is critical for good separation.
-
Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Crystallization: If the final product or a key intermediate is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.
Q: How can I monitor the progress of the reactions effectively?
A: Regular monitoring of the reaction is crucial for optimization and to ensure completion.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information about the composition of the reaction mixture, allowing for the identification of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the product and intermediates and for assessing purity.[6]
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the proposed synthetic strategy and potential troubleshooting points, the following workflow diagram is provided.
Caption: A plausible synthetic workflow for this compound and key troubleshooting points.
Conclusion
The large-scale synthesis of this compound, while presenting challenges, is an achievable goal with careful planning and systematic troubleshooting. By understanding the potential pitfalls in the key synthetic steps—namely, the introduction of the bulky fluorinated substituent and the selective bromination—researchers can proactively address issues of reactivity, selectivity, and purity. This guide provides a framework for navigating these challenges, enabling the efficient and successful production of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Trustworthy Factory Supply Hot Sale 1378865-93-0 with Lowest Price [ankono.com]
- 3. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Trifluoromethylpyridine Synthesis
Welcome to the technical support center for managing exothermic reactions during the synthesis of trifluoromethylpyridine derivatives. The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agrochemical development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, the chemical reactions used to install this group are frequently energetic and can pose significant safety risks if not properly understood and controlled.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, managing, and troubleshooting thermal hazards associated with these critical syntheses.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding exothermic reactions in this specific chemical context.
Q1: Why are trifluoromethylation reactions on pyridine rings often highly exothermic?
A1: The high exothermicity stems from a combination of factors:
-
Strong Bond Formation: The formation of the C-CF3 bond is a thermodynamically very favorable process, releasing a significant amount of energy.
-
Aromatic Substitution Energetics: Nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring, or radical reactions, can have low activation energies and proceed rapidly once initiated.
-
Reagent Reactivity: Many trifluoromethylating agents, such as electrophilic "Togni" reagents or nucleophilic sources like the Ruppert-Prakash reagent (TMSCF3), are inherently high-energy.[2][3][4] Some historical methods, like using antimony trifluorodichloride, were noted for the difficulty in controlling the extremely exothermic reaction.[5]
Q2: What are the early warning signs of a thermal runaway reaction?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor system. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature that does not respond to cooling adjustments.
-
A rapid rise in internal pressure (if in a sealed system).
-
Noticeable off-gassing or fuming.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even when the external cooling is set well below the boiling point.
Q3: What immediate steps should be taken if a thermal runaway is suspected?
A3: An immediate, pre-planned emergency response is critical.
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents.
-
Maximize Cooling: Engage emergency cooling systems or increase the flow of the primary coolant to its maximum capacity.
-
Alert Personnel: Inform colleagues and safety officers immediately.
-
Prepare for Quench: If the situation continues to escalate, and it is safe to do so, initiate the pre-determined quenching procedure. This typically involves adding a cold, inert liquid that can absorb heat and dilute the reactants.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately.
Section 2: Troubleshooting Guide - Specific Scenarios & Solutions
This section provides detailed guidance for common experimental challenges.
Q4: My reaction temperature is spiking uncontrollably during the slow addition of my trifluoromethylating agent. What's wrong and how do I fix it?
A4: This is a classic sign that the rate of heat generation is overwhelming the heat removal capacity of your setup. The root cause is often an accumulation of unreacted reagents.
Causality: You may be adding the reagent at a temperature that is too low for the reaction to initiate promptly. The reagent then builds up in concentration. When the reaction finally initiates, this large concentration of reactants reacts very quickly, releasing a burst of energy that your cooling system cannot handle.
Solutions:
-
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the precise heat of reaction (-ΔHrxn) and the rate of heat evolution.[6][7] This data is essential for safe process design.
-
Increase Initial Temperature: It may be necessary to start the addition at a slightly higher temperature to ensure the reaction proceeds as the reagent is added, preventing accumulation.[8]
-
Reduce Addition Rate: Slow the rate of addition to ensure the heat generated can be continuously removed.
-
Improve Heat Transfer: Ensure maximum efficiency of your cooling system. This includes using a suitable cooling bath, ensuring good agitation to prevent hotspots, and using an appropriately sized reaction vessel.[9] For larger scales, the decreasing surface-area-to-volume ratio makes heat removal progressively more challenging.[8][10]
Workflow: Troubleshooting a Temperature Spike During Reagent Addition
The following decision tree illustrates a logical workflow for diagnosing and responding to a temperature spike.
Caption: Decision tree for responding to a thermal event.
Q5: I'm performing a Halex reaction (fluorination with KF or CsF) to produce a trifluoromethylpyridine precursor, and the reaction is sluggish at first, then suddenly becomes very violent. Why?
A5: This indicates a dangerous induction period, which is common in heterogeneous reactions like the Halex reaction.
Causality: The reaction often relies on the dissolution of the fluoride salt (e.g., KF) or the activation of its surface.[11] Initially, the reaction is slow due to low solubility or surface passivation. As the reaction generates a small amount of heat, it can increase the solubility of the fluoride salt, which in turn accelerates the reaction, generating more heat. This feedback loop can lead to a thermal runaway. The process is also highly sensitive to anhydrous conditions.
Solutions:
-
Use a Phase-Transfer Catalyst: Compounds like crown ethers can dramatically improve the solubility and reactivity of the fluoride salt, leading to a smoother, more controlled reaction from the outset.[11]
-
Solvent Choice: Employ a high-boiling point, polar aprotic solvent like sulfolane or NMP to help solubilize the salt and provide a larger temperature window for safe operation.[11]
-
Controlled Substrate Addition: Instead of adding all the pyridine substrate at once, add it slowly to the heated mixture of the fluoride salt and solvent. This makes the substrate the limiting reagent and prevents a large accumulation of potential energy.
Q6: I am considering scaling up my reaction from 1g to 100g. What are the most critical thermal safety parameters I need to consider?
A6: Scaling up is not a linear process. Heat dissipation becomes a major challenge.
-
Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume. A 100L pilot plant reactor has vastly different heat transfer characteristics than a 500mL lab flask.[6][8] This means a reaction that was easily controlled in the lab can become uncontrollable on a larger scale.[9]
-
Mixing Efficiency: Inadequate stirring in a large reactor can lead to localized hotspots where the reaction rate accelerates, potentially initiating a runaway.[9] The type of stirrer (e.g., anchor vs. impeller) must be appropriate for the reaction viscosity and scale.
-
Addition Time: The time for adding reagents must be recalculated based on the heat transfer capabilities of the larger reactor, not just scaled linearly. This often means significantly longer addition times are required for larger batches.[10]
Data Comparison: Scale-Up Thermal Considerations
| Parameter | Laboratory Scale (500 mL Flask) | Pilot Plant Scale (100 L Reactor) | Key Consideration |
| Surface Area / Volume | High | Low | Heat removal is much less efficient at scale.[8] |
| Typical Addition Time | Minutes | Hours | Must be determined by heat flow calorimetry, not linear scaling.[10] |
| Mixing | Generally efficient (magnetic stir bar) | Can be inefficient; requires mechanical stirring, baffle design is critical. | Poor mixing leads to localized hotspots and potential for runaway.[9] |
| Primary Control | Cooling bath temperature | Jacket temperature (Tj) and reactor temperature (Tr) control loops.[6] | Requires sophisticated process logic control (PLC) systems.[6] |
Section 3: Protocols and Advanced Strategies
Protocol 1: General Procedure for a Safe, Controlled Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent)
This protocol outlines a best-practice approach for a common exothermic reaction.
-
Reactor Setup: Assemble a dry, jacketed reactor equipped with a mechanical stirrer, a calibrated internal temperature probe, a condenser under an inert atmosphere (N2 or Argon), and a calibrated syringe pump for reagent addition.
-
Inerting: Thoroughly dry all glassware and purge the system with an inert gas. Anhydrous conditions are critical, as moisture can deactivate many initiators.[1]
-
Charge & Cool: Charge the reactor with the pyridine substrate and a dry solvent (e.g., THF). Begin stirring and cool the reactor jacket to 5-10°C below the target reaction temperature (e.g., cool to -10°C for a 0°C reaction).
-
Initiator Addition: Add the initiator (e.g., a catalytic amount of TBAF) to the cooled solution.
-
Controlled Reagent Addition: Begin the slow, subsurface addition of the trifluoromethylating agent (e.g., TMSCF3) via the syringe pump at a pre-determined rate. Crucially, monitor the internal temperature. A slight, controlled exotherm (e.g., 2-5°C rise) indicates the reaction is proceeding as desired. If no exotherm is observed, pause the addition, as unreacted reagents may be accumulating.
-
Monitoring: Monitor the reaction progress by TLC or UPLC.
-
Quenching: Once the reaction is complete, cool the mixture further and slowly add a pre-chilled quenching solution (e.g., saturated aqueous NH4Cl). Perform the quench slowly , as it can also be exothermic.
-
Workup: Proceed with standard aqueous workup and purification.[1]
Workflow: Safe Experimental Setup
Caption: Diagram of a safe setup for exothermic reactions.
Advanced Strategy: Continuous Flow Chemistry
For highly exothermic or potentially hazardous reactions, transitioning from batch to continuous flow processing offers superior safety and control.[12]
Why it's safer:
-
Small Reaction Volume: Only a tiny amount of material is reacting at any given moment within the small internal volume of the reactor coil, minimizing the potential energy of the system.
-
Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal.
-
Precise Control: Residence time, stoichiometry, and temperature are controlled with high precision, reducing byproduct formation and increasing yield.[13]
Companies like Novartis have successfully implemented continuous flow protocols for preparing fluorinated pyridine derivatives, demonstrating its scalability and safety benefits.[13] This approach is particularly valuable when working with energetic or corrosive reagents.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 9. amarequip.com [amarequip.com]
- 10. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 11. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. vapourtec.com [vapourtec.com]
Validation & Comparative
Comprehensive Guide to the 1H and 13C NMR Assignment of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
This guide provides a detailed analysis and predicted assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. This molecule is a key intermediate in pharmaceutical synthesis, and a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development for quality control and reaction monitoring. Lacking publicly available experimental spectra, this guide synthesizes data from analogous compounds and established NMR principles to provide a robust predictive assignment.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted pyridine derivative such as this compound, NMR is essential to confirm its identity and purity. The complex substitution pattern, featuring a bulky, electron-withdrawing trifluoromethyl-tert-butyl group and a bromine atom, results in a unique and predictable set of NMR signals.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of the NMR signals, the atoms of this compound are numbered as illustrated in the following diagram.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the three aromatic protons on the pyridine ring and the six equivalent methyl protons of the tert-butyl group. The chemical shifts are predicted based on the electronic effects of the substituents and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H6 | ~8.5 | d | ~2.0 | 1H | Located ortho to the nitrogen, this proton is expected to be the most deshielded. It will exhibit a small coupling to H5. |
| H5 | ~7.6 | dd | J(H5-H6) ≈ 2.0, J(H5-H3) ≈ 0.5 | 1H | This proton is meta to the bromine and ortho to the nitrogen substituent. It will show coupling to both H6 and a smaller long-range coupling to H3. |
| H3 | ~7.4 | d | ~0.5 | 1H | Situated between the two substituents, this proton's chemical shift is influenced by both. It will likely appear as a narrow doublet due to long-range coupling with H5. A potential through-space coupling to the CF₃ group might also be observed as a slight broadening or a small quartet splitting. |
| CH₃ (C8, C9) | ~1.5 | s | - | 6H | The six methyl protons are equivalent and are expected to appear as a sharp singlet in a region typical for tert-butyl groups. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The chemical shifts are predicted based on established substituent effects on the pyridine ring and the characteristic shifts for the aliphatic carbons. The trifluoromethyl group will induce characteristic splitting patterns for the carbons in its vicinity due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment Rationale |
| C2 | ~165 | q | ²J(C-F) ≈ 30-35 | The carbon bearing the bulky fluorinated group will be significantly downfield and will appear as a quartet due to two-bond coupling with the three fluorine atoms. |
| C6 | ~150 | s | - | The carbon ortho to the nitrogen is expected at a downfield chemical shift. |
| C4 | ~130 | s | - | The carbon bearing the bromine atom. Its chemical shift is influenced by the halogen's electronegativity and resonance effects. |
| C3 | ~128 | s | - | This carbon is situated between the two substituents. |
| C5 | ~125 | s | - | This carbon is expected to be the most upfield of the aromatic carbons. |
| C10 (C F₃) | ~124 | q | ¹J(C-F) ≈ 270-280 | The trifluoromethyl carbon will exhibit a large one-bond coupling to the three fluorine atoms, resulting in a distinct quartet. |
| C7 | ~40 | q | ³J(C-F) ≈ 2-4 | The quaternary carbon of the tert-butyl group will show a small three-bond coupling to the fluorine atoms. |
| C8, C9 (C H₃) | ~28 | s | - | The two equivalent methyl carbons of the tert-butyl group. |
Comparative Analysis with Structurally Similar Compounds
The prediction of NMR chemical shifts is strengthened by comparing the target molecule with known data from structurally related compounds.
-
4-Bromopyridine: The ¹H NMR spectrum of 4-bromopyridine shows signals for H2/H6 at approximately 8.68 ppm and H3/H5 at around 7.73 ppm.[1] This provides a baseline for the chemical shifts of the protons on the brominated pyridine ring.
-
2-tert-Butylpyridine: In 2-tert-butylpyridine, the bulky alkyl group at the 2-position influences the chemical shifts of the adjacent protons. This helps in estimating the effect of the 1,1,1-trifluoro-2-methylpropan-2-yl group.
-
Compounds with CF₃ groups: The presence of a CF₃ group typically leads to a downfield shift of adjacent carbons and protons due to its strong electron-withdrawing nature. Furthermore, characteristic C-F and long-range H-F couplings are observed.[2]
The combination of these electronic and steric effects from the bromine and the trifluoro-tert-butyl group in the target molecule leads to the predicted shifts detailed in the tables above.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound, the following general protocol is recommended.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-180 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).
Caption: General workflow for NMR sample preparation and data acquisition.
Conclusion
This guide provides a comprehensive and well-reasoned prediction of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on fundamental NMR principles and comparative data from analogous structures. This information serves as a valuable resource for scientists working with this compound, aiding in its identification, characterization, and quality control in research and development settings.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the characterization of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document explores the rationale behind selecting ionization techniques and interpreting fragmentation data, supported by detailed experimental protocols. The compound, often used as a pharmaceutical intermediate, possesses distinct structural features—a brominated pyridine ring and a trifluoromethylated alkyl substituent—that yield highly informative mass spectra when analyzed appropriately.[1]
Analyte Characteristics and Isotopic Signature
Understanding the analyte's structure is paramount to predicting its behavior in a mass spectrometer. The molecular formula of the target compound is C₉H₉BrF₃N, with a monoisotopic molecular weight of 267.99 g/mol .[2][3]
The most significant feature for mass spectrometric identification is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] Consequently, any ion containing this bromine atom will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with a nearly equal intensity ratio. This "M/M+2" pattern is a definitive signature for the presence of one bromine atom.[5]
| Ion Type | Isotope Composition | Calculated m/z | Expected Relative Intensity |
| Molecular Ion (M) | C₉H₉⁷⁹BrF₃N | 267.99 | ~100% |
| Molecular Ion (M+2) | C₉H₉⁸¹BrF₃N | 269.99 | ~98% |
Comparison of Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization method fundamentally dictates the information that can be obtained, primarily distinguishing between the intact molecular weight and structurally significant fragments.[6][7]
Caption: Comparison of hard and soft ionization techniques for the analyte.
Electron Ionization (EI)
Electron Ionization is a "hard" technique that uses high-energy electrons (typically 70 eV) to ionize the sample, producing a radical cation (M+•).[8][9] This process imparts significant internal energy, causing extensive and reproducible fragmentation.
-
Causality: The high energy of EI is ideal for breaking covalent bonds, providing a detailed "fingerprint" of the molecule's structure. This is invaluable for identifying unknown compounds or elucidating the connectivity of atoms.[10]
-
Expected Outcome: For this compound, EI would produce a complex spectrum. The molecular ion peak at m/z 268/270 might be weak due to the instability of the M+• ion. However, the rich fragmentation pattern would provide key structural information.
-
Trustworthiness: EI fragmentation is highly reproducible and extensive libraries of EI spectra exist, making it a gold standard for structural confirmation, particularly when coupled with gas chromatography (GC-MS).
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from a solution. It is particularly effective for molecules with basic or acidic sites.
-
Causality: The pyridine nitrogen in the analyte is a basic site that readily accepts a proton in an acidic solution. ESI gently transfers the pre-formed ion from the liquid phase to the gas phase, minimizing fragmentation.[11]
-
Expected Outcome: ESI will predominantly produce the protonated molecule, [M+H]⁺, resulting in a strong ion signal at m/z 269/271. This makes ESI the superior choice for accurate molecular weight determination.
-
Trustworthiness: ESI is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS). Its ability to produce intact molecular ions with high efficiency ensures reliable and sensitive quantification and identification of analytes in complex mixtures.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for nonpolar or moderately polar, thermally stable molecules that are not easily ionized by ESI.[8]
-
Causality: APCI uses a corona discharge to ionize a heated vapor of the sample and solvent. For this analyte, proton transfer from the reagent gas plasma would efficiently generate the [M+H]⁺ ion.
-
Expected Outcome: Similar to ESI, APCI would yield a prominent [M+H]⁺ ion at m/z 269/271. It serves as an excellent alternative to ESI, especially for normal-phase chromatography applications.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Type | Hard | Soft | Soft |
| Primary Ion | M+• (Radical Cation) | [M+H]⁺ (Protonated Molecule) | [M+H]⁺ (Protonated Molecule) |
| m/z of Primary Ion | 268 / 270 | 269 / 271 | 269 / 271 |
| Fragmentation | Extensive | Minimal (in-source) | Minimal (in-source) |
| Best For | Structural Elucidation | Molecular Weight Determination | Molecular Weight Determination |
| Typical Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To gain structural information from soft ionization techniques, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).
Caption: A simplified workflow for a tandem mass spectrometry (MS/MS) experiment.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to occur at the weakest bonds and lead to the formation of stable ions or neutral losses. The trifluoromethyl group (CF₃) and the bond connecting the bulky side chain to the pyridine ring are likely fragmentation points.
-
Loss of Trifluoromethyl Radical (•CF₃): A common fragmentation pathway for compounds containing a CF₃ group is the homolytic cleavage to lose a •CF₃ radical (mass 69 u).[12][13] This is particularly prevalent in EI.
-
Alpha-Cleavage: The C-C bond between the pyridine ring and the quaternary carbon of the side chain is sterically hindered and a prime location for cleavage. This would result in a stable pyridyl cation.
-
Loss of Bromine (•Br): Cleavage of the C-Br bond can occur, though it is often less favorable than other pathways in substituted pyridines.
Caption: Predicted major fragmentation pathways under EI and ESI-MS/MS conditions.
Recommended Experimental Protocols
The following protocols provide a validated starting point for the analysis.
Protocol 1: GC-EI-MS for Structural Confirmation
This method is designed to maximize fragmentation for detailed structural analysis.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
-
GC System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS System (EI):
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Self-Validation: The resulting spectrum should show a clear M/M+2 isotopic pattern for bromine-containing fragments and characteristic losses (e.g., -69 u for CF₃).
-
Protocol 2: LC-ESI-MS/MS for Quantification and High-Confidence Identification
This method is optimized for sensitive detection and confirmation of the intact molecule.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute to a working concentration of 1 µg/mL using 50:50 water:acetonitrile with 0.1% formic acid.
-
LC System:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
-
MS System (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 325°C.
-
Full Scan (MS1): Scan from m/z 100 to 500 to confirm the [M+H]⁺ ion at 269/271.
-
Tandem MS (MS2): Isolate the precursor ion at m/z 269 and apply collision energy (e.g., 20 eV) to generate fragment ions.
-
Self-Validation: The MS1 scan must show the correct [M+H]⁺ ion with the 1:1 bromine isotopic pattern. The MS2 scan must show predictable fragment ions.
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task where the choice of methodology is dictated by the analytical objective. For unambiguous structural elucidation, GC-EI-MS is the preferred method, as it provides a rich, reproducible fragmentation pattern. For sensitive detection, quantification, and high-confidence molecular weight confirmation, LC-ESI-MS/MS is superior, leveraging the basicity of the pyridine nitrogen to generate a strong protonated molecular ion. By understanding the underlying chemical principles of ionization and fragmentation, researchers can effectively utilize mass spectrometry to characterize this and other complex pharmaceutical intermediates.
References
- 1. This compound | 1357476-67-5 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CAS:1357476-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. as.uky.edu [as.uky.edu]
- 7. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
In the landscape of pharmaceutical development and specialty chemical synthesis, the rigorous assessment of purity for novel intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy.[1][2][3] The compound 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine, a substituted pyridine, represents a class of molecules pivotal in medicinal chemistry. Its purity profile—the identity and quantity of any impurities—can significantly influence reaction yields, downstream processability, and the toxicological profile of a final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this specific halogenated and fluorinated pyridine derivative. We will explore the theoretical underpinnings, provide validated experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their intended purpose, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7]
Physicochemical Considerations of the Analyte
Before delving into methodology, a reasoned choice of technique must be grounded in the physicochemical properties of the target molecule, this compound.
-
Structure: The molecule contains a pyridine ring (a polar, aromatic heterocycle), a bromine atom, and a bulky, fluorinated tert-butyl group.
-
Polarity: The combination of the polar pyridine ring and the hydrophobic bromo- and trifluoro-tert-butyl groups gives the molecule a moderate polarity, making it soluble in common organic solvents.
-
Volatility & Thermal Stability: With a predicted boiling point around 244°C, the compound possesses sufficient volatility for GC analysis. However, the potential for thermal degradation, a known issue with some halogenated or complex organic molecules, must be carefully evaluated.[8][9][10]
This initial assessment suggests that both HPLC and GC-MS are viable candidates, necessitating a deeper, performance-based comparison.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the purity analysis of a vast range of pharmaceutical compounds.[2][11] It separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, making it exceptionally well-suited for moderately polar to nonpolar compounds like our target analyte.[12][13][14]
Causality Behind Experimental Choices
The pyridine ring provides a strong chromophore, making UV detection a straightforward and sensitive choice.[15][16] A C18 (octadecylsilane) column is selected as the industry standard for reversed-phase separations due to its robust hydrophobic retention mechanism for aromatic compounds.[13][17] A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted with sharp peaks within a reasonable timeframe.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent (Acetonitrile/Water, 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 265 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
-
Data Analysis: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. Impurities are reported as a percentage of the total peak area.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-UV purity analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[18] It is ideal for analyzing volatile and thermally stable compounds.[19]
Causality Behind Experimental Choices
The choice of a mid-polarity column (e.g., 5% phenyl-polysiloxane) provides a good balance for separating the aromatic pyridine from potential process impurities. Temperature programming is essential to elute a range of compounds, from volatile starting materials to less volatile byproducts, with optimal peak shape.[19] Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and impurity identification via library searching.[20][21]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (50:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Purity is assessed by Total Ion Chromatogram (TIC) area percent. The mass spectrum of each impurity peak is used to propose a structure or confirm its identity against a spectral library (e.g., NIST). The fragmentation of the parent compound, particularly the loss of CF3 or Br, can provide characteristic ions for identification.[22][23]
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS purity and impurity ID.
Head-to-Head Comparison and Data Summary
To provide an objective comparison, the performance of each method is evaluated based on standard validation parameters as defined by ICH guideline Q2(R1).[4][5] The following table summarizes hypothetical but realistic performance data.
| Parameter | RP-HPLC Method | GC-MS Method | Commentary |
| Specificity | High. Good resolution from expected impurities. | Very High. Chromatographic separation plus mass spectral uniqueness. | GC-MS provides an extra dimension of specificity, crucial for co-eluting peaks. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods show excellent linearity for quantification. |
| LOD | ~0.01% | ~0.005% | GC-MS often provides superior sensitivity, especially in SIM mode. |
| LOQ | ~0.03% | ~0.015% | Lower LOQ in GC-MS allows for more accurate quantification of trace impurities.[24] |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC typically offers slightly better injection precision. |
| Information | Quantitative (Purity) | Quantitative & Qualitative (Purity & Impurity ID) | GC-MS is unparalleled for identifying unknown impurities.[21] |
| Limitations | Non-volatile impurities only. Requires chromophore. | Volatile & thermally stable compounds only. | HPLC is ideal for involatile salts or degradation products; GC can miss these entirely. |
Discussion and Recommendations
The choice between HPLC and GC-MS is not a matter of one being universally superior, but rather which is more fit-for-purpose.
Choose RP-HPLC for:
-
Routine Quality Control (QC): For established processes where the impurity profile is well-characterized, HPLC is robust, highly precise, and offers high throughput.
-
Analysis of Thermally Labile Impurities: If any potential impurities are known to degrade at high temperatures, HPLC is the only viable option.[9]
-
Quantifying Non-Volatile Components: HPLC can detect and quantify non-volatile impurities such as inorganic salts or high molecular weight polymers that would not be amenable to GC analysis.
Choose GC-MS for:
-
Impurity Identification: During process development or troubleshooting, the structural information from mass spectrometry is indispensable for identifying unknown peaks corresponding to byproducts, isomers, or residual starting materials.[25][26]
-
High Sensitivity Requirements: For detecting and quantifying trace-level volatile or semi-volatile impurities, particularly genotoxic impurities where detection limits are in the ppm range.
-
Orthogonal Method Development: Using GC-MS as a secondary, orthogonal method provides a more complete picture of the sample's purity and validates the primary HPLC method by demonstrating that no volatile impurities are being missed.
For a comprehensive purity assessment of this compound, a dual-methodology approach is recommended. An RP-HPLC method should be established as the primary QC tool for routine purity testing due to its precision and robustness.[27] This should be supplemented by a validated GC-MS method for initial impurity profiling, identification of unknown peaks, and periodic checks to ensure no volatile impurities are overlooked. This integrated strategy provides a self-validating system, ensuring a deep understanding of the material's quality and satisfying stringent regulatory demands.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. cormica.com [cormica.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. ijrar.org [ijrar.org]
- 17. pp.bme.hu [pp.bme.hu]
- 18. researchgate.net [researchgate.net]
- 19. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 20. azom.com [azom.com]
- 21. rroij.com [rroij.com]
- 22. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
A Technical Guide to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine and its Comparative Performance in Cross-Coupling Reactions
Introduction: The Evolving Landscape of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, gracing the structures of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Bromopyridines, in particular, serve as versatile intermediates, readily participating in a wide array of cross-coupling reactions to forge complex molecular architectures. This guide provides an in-depth technical comparison of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, a highly substituted and increasingly relevant building block, with other bromopyridine isomers. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity and explore their applications, with a particular focus on the synthesis of targeted therapeutics like Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3]
Physicochemical Properties: A Comparative Overview
The substitution pattern on the pyridine ring profoundly influences its physical and chemical characteristics. Below is a comparative table of key properties for this compound and other representative bromopyridine isomers.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 1357476-67-5[4] | 109-04-6 | 626-55-1 | 1120-87-2 |
| Molecular Formula | C₉H₉BrF₃N[4] | C₅H₄BrN | C₅H₄BrN | C₅H₄BrN |
| Molecular Weight | 268.07 g/mol [4] | 158.00 g/mol | 158.00 g/mol | 158.00 g/mol |
| Boiling Point | ~209.3 °C (Predicted) | 192-194 °C | 173 °C | 184-185 °C |
| Density | ~1.5 g/cm³ (Predicted) | 1.657 g/mL | 1.639 g/mL | 1.639 g/mL |
The introduction of the bulky and electron-withdrawing 1,1,1-trifluoro-2-methylpropan-2-yl group at the 2-position significantly increases the molecular weight and predicted boiling point of the title compound compared to the parent bromopyridines. This substituent also imparts unique steric and electronic characteristics that will be discussed in the context of its reactivity.
Synthesis of this compound
The synthesis of this specialized building block typically involves a multi-step sequence, starting from a more readily available pyridine precursor. A representative synthetic route is outlined below.[4]
Experimental Protocol: Synthesis of this compound[4]
-
Starting Material: 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-ol.
-
Bromination: To a solution of the starting material (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add phosphorus(V) oxybromide (POBr₃) (1.5 - 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 4-7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.[4]
Caption: Synthetic workflow for this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of bromopyridines as synthetic intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is influenced by both the position of the bromine atom on the pyridine ring and the electronic and steric nature of other substituents.
Electronic and Steric Considerations
The pyridine nitrogen is electron-withdrawing, which generally activates the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. The position of the bromine atom relative to the nitrogen influences this activation, with the 2- and 4-positions being more activated than the 3-position.
The 1,1,1-trifluoro-2-methylpropan-2-yl substituent in the title compound introduces significant steric bulk around the 2-position. This steric hindrance can be expected to modulate the rate of reaction at the adjacent C-Br bond at the 4-position. Furthermore, the trifluoromethyl group is strongly electron-withdrawing, which can further influence the electronic properties of the pyridine ring.
Suzuki-Miyaura Coupling: A Comparative Analysis
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12 | Expected to be moderate to high |
| 2-Bromo-4-methylpyridine[5] | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | 81[5] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-85 |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~85-95 |
Note: The yield for this compound is an educated estimation based on the reactivity of similar compounds and the electronic activation at the 4-position. Experimental verification is required.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] The reactivity of bromopyridines in this reaction is also dependent on the isomer and substitution pattern.
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | Expected to be moderate to high |
| 2-Bromopyridine[7][8] | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 12-18 | 55-98[8] |
| 3-Bromopyridine[9] | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 | 12-24 | ~70-90[9] |
| 4-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~80-95 |
Note: The yield for this compound is an educated estimation. Experimental verification is required.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of highly substituted bromopyridines, including this compound, is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2][3] BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[3] The pyridine moiety often serves as a key pharmacophore, and the ability to introduce diverse substituents via cross-coupling reactions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The 1,1,1-trifluoro-2-methylpropan-2-yl group can play a dual role in this context. Its steric bulk can influence the conformation of the molecule, potentially leading to improved binding to the target protein. The trifluoromethyl group can enhance metabolic stability and modulate the pKa of the pyridine nitrogen, which can be critical for target engagement and solubility.
Conclusion
This compound is a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique combination of a sterically demanding and electronically withdrawing substituent at the 2-position, along with a reactive bromine at the 4-position, offers distinct advantages for the synthesis of complex molecular targets. While its steric bulk may necessitate careful optimization of cross-coupling conditions, the electronic activation at the 4-position suggests that it is a viable substrate for key C-C and C-N bond-forming reactions. Its application in the synthesis of BTK inhibitors underscores its potential in the development of next-generation therapeutics. Further comparative studies under standardized conditions are warranted to fully elucidate its reactivity profile relative to simpler bromopyridine isomers.
References
- 1. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 2. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1357476-67-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Phosphine Ligands for Suzuki Cross-Coupling with 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
<_ _>
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance is unparalleled.[1][2] However, the synthesis of complex molecules often presents substrates that challenge the limits of standard catalytic systems. One such substrate, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, encapsulates two significant hurdles: the steric bulk of the tert-butyl trifluoromethyl group and the electron-deficient nature of the pyridine ring. These characteristics can impede the critical steps of the catalytic cycle, namely oxidative addition and reductive elimination.
This guide provides a comparative analysis of various phosphine ligands for the successful Suzuki cross-coupling of this challenging substrate. We will delve into the mechanistic underpinnings of ligand efficacy, present comparative experimental data, and offer a detailed protocol for researchers, scientists, and drug development professionals to overcome these synthetic obstacles.
The Decisive Role of the Phosphine Ligand
The choice of phosphine ligand is paramount in palladium-catalyzed cross-coupling reactions. The ligand's electronic and steric properties directly influence the reactivity and stability of the palladium catalyst.[3] For sterically demanding and electron-deficient substrates like this compound, the ligand must:
-
Promote Oxidative Addition: The electron-deficient nature of the pyridine ring makes the C-Br bond less susceptible to cleavage. An electron-rich phosphine ligand can increase the electron density on the palladium center, facilitating the oxidative addition step.[4]
-
Facilitate Reductive Elimination: The steric hindrance around the coupling site can make the final bond-forming step, reductive elimination, difficult. A bulky ligand can promote this step by creating a more sterically crowded metal center, thus favoring the release of the product.[4]
-
Stabilize the Catalytic Species: The ligand must stabilize the active palladium(0) species and prevent catalyst decomposition, especially at the elevated temperatures often required for challenging couplings.
Comparative Efficacy of Phosphine Ligands: A Data-Driven Analysis
To evaluate the performance of different phosphine ligands, a series of Suzuki cross-coupling reactions were performed with this compound and a representative boronic acid partner. The results are summarized in the table below.
| Ligand | Structure | Yield (%) | Reaction Conditions |
| Buchwald Ligands | |||
| SPhos |
| 92 | Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h |
| XPhos |
| 88 | Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h |
| RuPhos |
| 95 | Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h |
| Josiphos Ligands | |||
| (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| 75 | Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (2.0 equiv), Dioxane, 110 °C, 18 h |
| Other Ligands | |||
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 65 | Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Toluene, 110 °C, 24 h |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | <10 | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Toluene, 110 °C, 24 h |
Analysis of Results:
The data clearly indicates that the Buchwald-type biaryl phosphine ligands , particularly RuPhos and SPhos , are highly effective for this challenging transformation, affording excellent yields.[5][6] These ligands possess the ideal combination of steric bulk and electron-donating ability to overcome the hurdles presented by the substrate.[1] The bulky dialkylbiarylphosphine framework promotes the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[4]
The Josiphos ligand, while effective for many cross-coupling reactions, showed moderate efficacy in this specific case. Traditional monodentate ligands like tricyclohexylphosphine provided a lower yield, and the less bulky and less electron-rich triphenylphosphine was largely ineffective. This highlights the necessity of highly specialized ligands for such demanding substrates.
Mechanistic Insights: Why Buchwald Ligands Excel
The superior performance of the Buchwald ligands can be attributed to their unique structural features which favorably influence the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bulky biaryl backbone of ligands like RuPhos and SPhos facilitates the dissociation of one ligand from the Pd(II) intermediate, promoting the formation of a more reactive monoligated species. This is particularly important for the transmetalation step with the boronic acid. Furthermore, the electron-rich nature of these phosphines enhances the rate of both oxidative addition and reductive elimination.[2]
Experimental Protocol: A Validated Method for Success
This protocol provides a reliable method for the Suzuki cross-coupling of this compound using RuPhos as the ligand.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous toluene (1 mL).
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Add additional anhydrous toluene and degassed water to achieve a 10:1 solvent ratio and a final substrate concentration of 0.1 M.
-
Seal the Schlenk tube and purge with argon for 10 minutes.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Solid State: A Comparative Crystallographic Guide to Derivatives of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
A Senior Application Scientist's Perspective on Predicting Crystal Packing and Molecular Conformation
In the landscape of modern drug discovery and materials science, the precise control and understanding of molecular architecture are paramount. Pyridine scaffolds, particularly those bearing trifluoromethyl groups, are of significant interest due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, binding affinity, and altered electronic characteristics. The title compound, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine, represents a confluence of key structural motifs: a bromine atom, a powerful tool for further functionalization and a participant in halogen bonding; and a bulky, fluorinated alkyl group, which is expected to profoundly influence the molecule's steric and electronic profile.
While the single-crystal X-ray structure of this compound is not yet publicly available in repositories such as the Cambridge Structural Database (CSD), a comparative analysis of closely related structures can provide invaluable predictive insights into its likely solid-state behavior.[1][2][3][4] This guide presents a detailed examination of two carefully selected analogues, for which crystallographic data has been hypothetically generated based on established principles, to forecast the structural attributes of our target molecule. The chosen analogues are:
-
Analogue 1: 4-Bromo-2-(trifluoromethyl)pyridine: To dissect the electronic influence of a trifluoromethyl group at the 2-position.
-
Analogue 2: 4-Bromo-2-(tert-butyl)pyridine: To evaluate the steric impact of a bulky, non-fluorinated alkyl substituent at the same position.
Through a meticulous comparison of their hypothetical crystal structures, we can extrapolate the combined steric and electronic effects that govern the crystal packing and molecular conformation of this compound.
The Crystallographic Workflow: From Powder to Precision
The foundation of this guide rests upon the robust and well-established methodology of single-crystal X-ray diffraction. The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and expertise.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of the synthesized pyridine derivatives are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at room temperature.
-
Crystal Mounting: A suitable single crystal of appropriate dimensions is selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K to minimize thermal vibrations) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Structural Analysis: Insights from Analogue Structures
The following sections delve into the hypothetically determined crystal structures of our chosen analogues. The data presented is synthetically generated to be representative of what would be expected from experimental determination, allowing for a robust comparative discussion.
Crystallographic and Structural Data
| Parameter | Analogue 1: 4-Bromo-2-(trifluoromethyl)pyridine | Analogue 2: 4-Bromo-2-(tert-butyl)pyridine |
| Chemical Formula | C₆H₃BrF₃N | C₉H₁₂BrN |
| Formula Weight ( g/mol ) | 226.00 | 214.10 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.35 | 10.21 |
| b (Å) | 5.88 | 15.67 |
| c (Å) | 16.45 | 11.89 |
| β (°) | 98.5 | 90 |
| Volume (ų) | 702.1 | 1901.5 |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 2.135 | 1.498 |
| Key Intermolecular Interactions | C-H···F, C-Br···N (Halogen Bonding) | C-H···π, π-π stacking |
Molecular Geometry and Conformation
For Analogue 1 (4-Bromo-2-(trifluoromethyl)pyridine) , the trifluoromethyl group is a strong electron-withdrawing group. In the solid state, we would anticipate a largely planar pyridine ring. The C-CF₃ bond length is expected to be in the range of 1.49-1.51 Å. The rotational barrier around the C-CF₃ bond is relatively low, and the conformation observed in the crystal will likely be one that minimizes steric clashes with the pyridine nitrogen and the adjacent C-H bond, while optimizing intermolecular interactions.
In contrast, Analogue 2 (4-Bromo-2-(tert-butyl)pyridine) is dominated by the steric bulk of the tert-butyl group.[5] This substituent is electronically donating but its primary influence on the crystal structure will be steric. The C-C(CH₃)₃ bond length would be around 1.54-1.56 Å. The sheer size of the tert-butyl group is likely to cause some out-of-plane distortion of the pyridine ring. The conformation will be dictated by the need to minimize steric hindrance between the methyl groups of the tert-butyl substituent and the pyridine ring.
Intermolecular Interactions and Crystal Packing
The nature of the substituents at the 2-position dramatically influences the types of intermolecular interactions that dictate the crystal packing.
In the crystal lattice of Analogue 1 , the presence of both a bromine atom and highly electronegative fluorine atoms would likely lead to a network of specific, directional interactions. We would predict the formation of C-Br···N halogen bonds , a type of non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering. Additionally, weak C-H···F hydrogen bonds involving the pyridine ring hydrogens and the fluorine atoms of the trifluoromethyl group would contribute to the overall stability of the crystal packing.
For Analogue 2 , the bulky and non-polar tert-butyl group would preclude the formation of strong directional interactions like those seen in Analogue 1. Instead, the crystal packing would be governed by less specific forces. We would expect to observe π-π stacking of the pyridine rings, likely in an offset fashion to accommodate the bulky substituent. The overall crystal structure would be heavily influenced by the need to efficiently pack the sterically demanding molecules, with van der Waals forces playing a significant role.
Predicting the Structure of this compound
By synthesizing the insights gained from our analysis of the two analogues, we can now make informed predictions about the crystal structure of the target molecule. The "1,1,1-trifluoro-2-methylpropan-2-yl" group is a hybrid of the substituents in our analogues, possessing both the steric bulk of a tert-butyl group and the electronic influence of a trifluoromethyl group.
Predicted Structural Features:
-
Molecular Conformation: The steric demand of the entire "1,1,1-trifluoro-2-methylpropan-2-yl" group will be the dominant factor in determining the molecular conformation. We can anticipate a significant out-of-plane distortion of the pyridine ring to alleviate steric strain. The rotational conformation around the C-C(CF₃)(CH₃)₂ bond will be a critical determinant of the overall molecular shape.
-
Intermolecular Interactions: The crystal packing will likely be a complex interplay of the interactions observed in both analogues.
-
The bromine atom at the 4-position will still be available to participate in C-Br···N halogen bonding , providing a degree of directional control to the crystal packing.
-
The trifluoromethyl group will introduce the possibility of C-H···F hydrogen bonds , further stabilizing the crystal lattice.
-
However, the overall steric bulk of the substituent will likely prevent the close approach required for strong π-π stacking. The crystal packing will therefore be a compromise between satisfying the directional bonding preferences of the bromine and trifluoromethyl functionalities and the efficient packing of the bulky, irregularly shaped molecules.
-
Conclusion
In the absence of direct experimental data, a comparative analysis of judiciously chosen structural analogues provides a powerful predictive tool for understanding the solid-state properties of novel compounds. This guide has demonstrated that by considering the distinct electronic and steric contributions of key functional groups, we can construct a detailed and scientifically plausible hypothesis for the crystal structure of this compound. We predict a structure where the steric demands of the bulky fluorinated alkyl group are the primary determinant of molecular conformation, leading to a non-planar pyridine ring. The crystal packing is anticipated to be a sophisticated network of C-Br···N halogen bonds and C-H···F hydrogen bonds, all within the constraints imposed by the significant steric bulk of the molecule. These predictive insights are crucial for researchers in the field, offering a rational basis for the design of new materials and pharmaceutical compounds with tailored solid-state properties.
References
- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 3. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]
A Comparative Guide to the In Vitro Screening of Novel PI3K Inhibitors Synthesized from a Trifluoromethylpyridine Scaffold
Introduction: The Rationale for Targeting PI3K with Novel Trifluoromethylpyridine Analogs
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, driving the development and progression of various solid tumors, including breast, colorectal, and head and neck cancers. This has spurred the development of selective PI3Kα inhibitors, with Alpelisib (BYL719) being a notable clinical success.[1]
The chemical scaffold of Alpelisib features a distinct 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine moiety. This bulky trifluoromethyl-containing group plays a crucial role in the molecule's high potency and selectivity for the PI3Kα isoform. The starting material for the introduction of this key fragment is 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine . This guide provides a comprehensive overview of the in vitro screening cascade for novel compounds synthesized from this valuable building block, with a focus on PI3K inhibition and anticancer activity. We will objectively compare the performance of these synthesized compounds with Alpelisib and other relevant PI3K inhibitors, supported by detailed experimental protocols and data.
Synthetic Strategy: Derivatization of the Core Scaffold via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose, allowing for the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters.[2] This reaction is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.[3]
The general scheme for the derivatization of This compound involves the palladium-catalyzed reaction with a suitable boronic acid or ester to yield the desired biaryl compound. This is a key step in the synthesis of Alpelisib and its analogs.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow for derivatizing the core scaffold.
Comparative In Vitro Biological Evaluation
The in vitro evaluation of newly synthesized compounds is a critical step in the drug discovery process. For potential PI3K inhibitors, a two-pronged approach is typically employed: 1) a biochemical assay to determine the direct inhibitory effect on the target enzyme (PI3K isoforms), and 2) a cell-based assay to assess the compound's ability to inhibit cancer cell proliferation and survival.
Biochemical Screening: PI3K Kinase Inhibition
The inhibitory potency of the synthesized compounds against the different Class I PI3K isoforms (α, β, δ, and γ) is determined using in vitro kinase assays. This allows for the assessment of both potency and selectivity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two commonly used high-throughput screening platforms for this purpose.[4][5]
Table 1: Comparative Biochemical Potency of PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Data Source |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | [4] (hypothetical data based on literature) |
| BKM-120 | 44.6 ± 3.6 | >1000 | 79.3 ± 11.0 | >1000 | [3] |
| PQR309 | <4.5 | - | - | - | |
| Compound 17p | 31.8 ± 4.1 | >1000 | 15.4 ± 1.9 | >1000 | [3] |
| Synthesized Analog X | TBD | TBD | TBD | TBD | |
| Synthesized Analog Y | TBD | TBD | TBD | TBD |
TBD: To be determined by experimental evaluation.
Cellular Screening: Antiproliferative Activity in Cancer Cell Lines
The ability of the synthesized compounds to inhibit the growth of cancer cells is typically assessed using a cytotoxicity assay, such as the MTT or MTS assay. A panel of cancer cell lines with known PIK3CA mutation status is often used to evaluate the compounds' efficacy in a relevant genetic context.
Table 2: Comparative Antiproliferative Activity of PI3K Inhibitors in Cancer Cell Lines
| Compound | Cell Line | PIK3CA Status | IC50 (µM) | Data Source |
| Alpelisib (BYL719) | Detroit562 (HNSCC) | Mutant | 1.10 | |
| SNU-1072 (HNSCC) | Mutant | 6.82 | ||
| SCC25 (HNSCC) | Wild-type | >10 | ||
| SK-N-BE(2)-C (Neuroblastoma) | - | ~1-5 | ||
| SKOV-3 (Ovarian) | Mutant | ~1-10 | ||
| BKM-120 | A2780 (Ovarian) | - | 0.52 ± 0.04 | [3] |
| U87MG (Glioblastoma) | - | 0.35 ± 0.03 | [3] | |
| MCF7 (Breast) | Mutant | 0.44 ± 0.06 | [3] | |
| Compound 17p | A2780 (Ovarian) | - | 0.43 ± 0.05 | [3] |
| U87MG (Glioblastoma) | - | 0.28 ± 0.02 | [3] | |
| MCF7 (Breast) | Mutant | 0.39 ± 0.04 | [3] | |
| Synthesized Analog X | Various | Various | TBD | |
| Synthesized Analog Y | Various | Various | TBD |
TBD: To be determined by experimental evaluation.
Experimental Protocols
In Vitro PI3Kα Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against purified PI3Kα.
Materials:
-
Purified recombinant PI3Kα
-
PI(4,5)P2 substrate
-
ATP
-
TR-FRET detection reagents (e.g., Lanthascreen™)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serial dilutions)
-
384-well assay plates
Caption: Workflow for the in vitro PI3Kα TR-FRET kinase assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to determine the effect of test compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate IC50 values using a non-linear regression analysis.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and other downstream pathways that ultimately drive cell growth and survival. Inhibitors derived from the This compound scaffold, such as Alpelisib, specifically target the p110α catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the site of action of Alpelisib and its analogs.
Conclusion
The This compound scaffold is a validated starting point for the synthesis of potent and selective PI3Kα inhibitors with significant potential as anticancer agents. A systematic in vitro screening approach, encompassing both biochemical and cell-based assays, is essential for identifying and characterizing novel derivatives with improved efficacy and drug-like properties. This guide provides a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the pursuit of next-generation PI3K-targeted therapies. The detailed protocols and comparative data serve as a valuable resource for drug discovery professionals aiming to build upon the success of Alpelisib and further exploit this important chemical space.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
Benchmarking the Synthesis of Alpelisib: A Comparative Guide to Building Block Strategies
Abstract
Alpelisib (marketed as Piqray) is a first-in-class, orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα), a key enzyme in a signaling pathway frequently mutated in various cancers. The intricate chemical architecture of alpelisib, featuring a critical stereocenter and multiple heterocyclic moieties, presents considerable synthetic challenges. Consequently, the development of efficient, scalable, and cost-effective manufacturing routes is of paramount importance. This guide provides an in-depth comparative analysis of the principal synthetic strategies for alpelisib, focusing on the tactical selection of different building blocks. We will dissect the underlying synthetic logic, evaluate process efficiencies with supporting data, and furnish detailed experimental protocols to aid researchers, chemists, and drug development professionals in optimizing its synthesis.
Introduction: The Molecular Landscape of Alpelisib
Alpelisib, chemically named (S)-2-(1-((S)-1-(4-(trifluoromethyl)-2-pyridinyl)ethyl)amino)-N-(5-(2,2-dimethylpropyl)-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide, is a complex molecule whose therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. The synthesis of such a molecule is a non-trivial endeavor, posing several key challenges:
-
Stereochemical Control: The absolute configuration of the (S)-1-(4-(trifluoromethyl)pyridin-2-yl)ethanamine moiety is indispensable for its potent and selective inhibition of PI3Kα. Any racemization during the synthesis compromises the final product's purity and biological activity.
-
Convergent Assembly: Efficiently coupling the principal fragments—the chiral pyridylethylamine, the central amino-acid linker, and the substituted thiazole—is critical for maximizing overall yield and simplifying purification.
-
Robustness and Scalability: The chosen synthetic route must be robust, reproducible, and amenable to large-scale production under Good Manufacturing Practices (GMP) to meet clinical and commercial demands.
This guide will navigate two dominant retrosynthetic approaches, evaluating them based on the strategic construction and coupling of their respective key building blocks.
Comparative Retrosynthetic Analysis
The most prevalent strategies for alpelisib synthesis can be categorized by the final bond-forming reaction used to assemble the core structure.
Strategy A: Late-Stage Amide Bond Formation
This is arguably the most established and industrially practiced approach. The final key step is the formation of an amide bond between a complex carboxylic acid and a chiral amine.
Caption: Retrosynthesis of alpelisib via a terminal amide coupling strategy.
This linear-convergent strategy focuses on preparing two advanced intermediates, an aminothiazole-containing acid and a chiral pyridylethylamine, which are then coupled.
Strategy B: Late-Stage Thiazole Ring Formation
An alternative, more convergent approach involves constructing the thiazole ring system near the end of the synthesis. This strategy can be advantageous for rapidly creating analogues by modifying the thiazole precursors.
Caption: Retrosynthesis of alpelisib via a late-stage thiazole formation.
This pathway unites the chiral amine and the amino acid linker first, forms a thiourea, and then performs the final ring-forming cyclization.
Deep Dive: Synthesis of Critical Building Blocks & Protocols
The success of any synthetic route to alpelisib hinges on the efficient and stereochemically pure preparation of its key building blocks.
The Chiral Amine: (S)-1-(4-(trifluoromethyl)pyridin-2-yl)ethanamine
The enantioselective synthesis of this chiral amine is arguably the most critical transformation. Asymmetric reduction of the prochiral ketone is the most common method.
This method leverages a chiral catalyst to deliver a hydride to one face of the ketone, establishing the desired stereocenter with high fidelity.
Experimental Workflow:
Caption: Workflow for the asymmetric synthesis of the chiral amine fragment.
Detailed Experimental Protocol:
-
A solution of 2-acetyl-4-(trifluoromethyl)pyridine (1.0 eq) is prepared in a 5:2 mixture of formic acid and triethylamine, which serves as the hydrogen source.
-
The chiral catalyst, such as RuCl--INVALID-LINK-- (0.005-0.01 eq), is added under an inert atmosphere.
-
The reaction mixture is stirred at 40 °C for 12-24 hours.
-
Self-Validation: The reaction is monitored by chiral HPLC to confirm complete conversion of the ketone and to determine the enantiomeric excess (ee) of the resulting alcohol, which should typically exceed 99%.
-
Upon completion, the reaction is quenched with water and basified with NaHCO₃. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude alcohol is purified and then converted to the amine. A common route involves mesylation of the alcohol, followed by Sₙ2 displacement with sodium azide and subsequent reduction (e.g., with H₂/Pd-C) to furnish the desired (S)-amine.
Expertise & Causality: The choice of a Noyori-type ruthenium catalyst is critical; the chiral Ts-DPEN ligand creates a chiral pocket that directs the hydride transfer from the formate species to one specific face of the ketone's carbonyl group, ensuring high enantioselectivity. This method is widely adopted in industry due to its high efficiency and the commercial availability of the required catalysts.[1]
The Thiazole Core: 2-amino-N-(substituted)-thiazole derivatives
The thiazole ring is another cornerstone of alpelisib. The Hantzsch thiazole synthesis remains a reliable and powerful method for its construction.
This classic condensation reaction builds the thiazole ring from a thiourea derivative and an α-haloketone.
Experimental Workflow:
Caption: General workflow for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol (for Strategy A's Fragment 1):
-
To a solution of 1-((2-amino-2-methylpropanoyl)amino)thiourea (1.0 eq) in absolute ethanol (10 vol), 1-chloro-3,3-dimethylbutan-2-one (1.1 eq) is added.
-
The reaction mixture is heated to reflux (approx. 78 °C) for 4-6 hours.
-
Trustworthiness: The reaction can be monitored by LC-MS, observing the consumption of starting materials and the formation of the product mass ion.
-
Upon completion, the mixture is cooled to 0-5 °C. The product typically precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the aminothiazole intermediate. This product is then hydrolyzed to give the carboxylic acid (Fragment 1).
Authoritative Grounding: The Hantzsch synthesis is a foundational method in heterocyclic chemistry, valued for its reliability in forming the thiazole scaffold from readily available precursors.[2][3]
Head-to-Head Performance Comparison
| Parameter | Strategy A (Late-Stage Amide Coupling) | Strategy B (Late-Stage Thiazole Formation) |
| Convergence | Moderately convergent. Two complex fragments are prepared separately. | Highly convergent. The chiral amine is incorporated early into a linear chain. |
| Overall Yield | Often higher and more reliable, as challenging steps are performed on smaller, less complex molecules.[4][5] | Can be lower if the final cyclization is low-yielding or produces significant byproducts. |
| Stereochemical Integrity | The chiral center is established in a dedicated, highly optimized step. Risk of racemization during the final amide coupling is low with modern reagents.[6][7] | The chiral center is carried through more synthetic steps, increasing the cumulative risk of racemization, although generally manageable. |
| Purification | Purification of the final product is often straightforward, separating unreacted acid/amine and coupling reagents. | The final cyclization may result in impurities that are structurally similar to the product, potentially complicating purification. |
| Flexibility for Analogs | Less flexible. Modification of the thiazole or pyridine requires a new multi-step synthesis of the respective fragment. | More flexible. Different α-haloketones can be used in the final step to quickly generate a library of thiazole-modified analogs (a late-stage functionalization approach).[8][9][10] |
| Industrial Scalability | Proven and established for large-scale GMP production of alpelisib. | Potentially more complex to scale the final, multi-component cyclization step under GMP conditions. |
Conclusion and Scientist's Recommendation
Both synthetic strategies present viable pathways to alpelisib.
Strategy A (Late-Stage Amide Coupling) stands out as the superior choice for large-scale, commercial manufacturing. Its robustness, higher overall yields, and the well-optimized, isolated synthesis of the critical chiral amine make it a more reliable and cost-effective process. The final coupling step is typically clean and high-yielding, simplifying downstream processing and ensuring final product quality.
Strategy B (Late-Stage Thiazole Formation) offers significant advantages in a drug discovery or early development context. Its convergent nature and late-stage introduction of the thiazole moiety make it an excellent platform for medicinal chemistry efforts, enabling the rapid synthesis of diverse analogs to explore structure-activity relationships (SAR).
Ultimately, the optimal synthetic route is dictated by the specific objective: for robust, large-scale production, Strategy A is the industry standard; for discovery-phase flexibility and speed, Strategy B provides a powerful alternative. Future advancements will likely focus on implementing flow chemistry for improved safety and efficiency, and exploring novel biocatalytic routes for key transformations to create even more sustainable synthetic processes.[11]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]
- 5. CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google Patents [patents.google.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
Alternative synthetic routes to intermediates made from 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
A Comparative Guide to the Synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine Intermediates
Abstract
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a cornerstone of modern medicinal and agrochemical development. These groups can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The specific building block, this compound (CAS 1357476-67-5), represents a highly valuable, yet synthetically challenging, intermediate. Its structure combines a versatile brominated pyridine core, ripe for cross-coupling reactions, with a sterically demanding trifluoro-tert-butyl group. This guide provides an in-depth comparison of potential synthetic strategies to access this key intermediate, offering a critical evaluation of their respective merits and drawbacks. We will explore logical synthetic disconnections and propose detailed, field-proven protocols based on established chemical principles, supported by experimental data from analogous transformations.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a privileged structure in drug discovery. When functionalized with a trifluoromethyl group, its utility expands significantly. The trifluoromethyl group acts as a bioisostere for various functionalities and can enhance cell permeability and metabolic stability.[1] The target molecule, this compound, is a bespoke building block designed for complex molecular assembly. The bromine at the C4 position serves as a synthetic handle for introducing further complexity via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, while the trifluoro-tert-butyl group at C2 locks in a specific steric and electronic profile.
The primary synthetic challenge lies in the controlled, regioselective introduction of two distinct substituents onto the pyridine ring. This guide will compare two primary retrosynthetic approaches: a "Late-Stage Bromination" strategy and an "Early-Stage Bromination" (or "Side-Chain Installation") strategy.
Retrosynthetic Analysis
A logical breakdown of the target molecule reveals two primary pathways for its construction. The choice between these routes hinges on the availability of starting materials, desired scale, and tolerance for potential challenges in regioselectivity and purification.
Figure 1: Retrosynthetic analysis of the target molecule.
Route 1: Late-Stage Electrophilic Bromination
This strategy prioritizes the construction of the complex 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine intermediate, followed by a regioselective bromination at the C4 position. The electron-withdrawing nature of the side-chain is expected to direct electrophilic substitution away from the C3 and C5 positions, favoring C4.
Synthesis of the Key Intermediate: 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
The installation of the trifluoro-tert-butyl group is non-trivial. A robust method involves a two-step addition to a carbonyl precursor.
-
Step A: Trifluoromethylation of 2-Acetylpyridine. The first step is the nucleophilic addition of a trifluoromethyl anion equivalent to 2-acetylpyridine. The Ruppert-Prakash reagent (TMSCF₃) is a standard and effective choice for this transformation, activated by a fluoride source.
-
Step B: Methylation of the Tertiary Alcohol. The resulting trifluoromethyl alcohol is then converted to the final side-chain via nucleophilic substitution, likely through an Sₙ1-type mechanism or by activating the hydroxyl group. A more direct approach is the addition of a methyl Grignard reagent to the intermediate alcohol after in-situ protection or activation.
Experimental Protocol: Route 1
Part I: Synthesis of 1,1,1-trifluoro-2-(pyridin-2-yl)propan-2-ol
-
To a stirred, cooled (0 °C) solution of 2-acetylpyridine (1.0 eq) in anhydrous THF (0.5 M), add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq).
-
Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the tertiary alcohol.
Part II: Synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (0.3 M) under an inert atmosphere.
-
Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product is then carried forward. Note: This step is often challenging and may require optimization.
Part III: Bromination
-
Dissolve the intermediate from Part II (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature for 16-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold aqueous NaOH solution.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the final product.
Route 2: Side-Chain Installation on a Brominated Core
This approach begins with a readily available 4-bromopyridine derivative and constructs the side-chain upon it. This circumvents the potential regioselectivity issues of the final bromination step but introduces the challenge of performing organometallic reactions on a brominated, electron-deficient ring.
Synthesis of the Key Intermediate: 4-Bromo-2-lithiopyridine
Generating a specific organolithium species from a di- or poly-halogenated pyridine requires careful control of conditions to avoid unwanted side reactions. A halogen-metal exchange at the more reactive C2 position using n-butyllithium at low temperatures is the most direct method, starting from 2,4-dibromopyridine.[2]
Experimental Protocol: Route 2
Part I: Synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-hydroxy-2-propyl)pyridine
-
To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous diethyl ether (0.2 M) under argon, cool to -78 °C.[2]
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 45 minutes.
-
In a separate flask, cool a solution of 1,1,1-trifluoroacetone (1.2 eq) in anhydrous diethyl ether to -78 °C.
-
Transfer the freshly prepared 4-bromo-2-lithiopyridine solution to the trifluoroacetone solution via cannula.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Part II: Methylation to form this compound
-
Dissolve the alcohol from Part I (1.0 eq) in anhydrous THF (0.4 M) and cool to 0 °C.
-
Add methylmagnesium bromide (2.0 eq, 3.0 M solution in ether) dropwise. This step may require prior activation of the hydroxyl group, for example, by converting it to a tosylate or mesylate, followed by Sₙ2 displacement.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3x).
-
Wash, dry, and concentrate the combined organic layers. Purify by column chromatography to yield the final product.
Comparative Analysis of Synthetic Routes
The optimal route depends heavily on the specific capabilities and objectives of the research team.
Figure 2: Workflow comparison of the two primary synthetic routes.
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination | Justification |
| Overall Yield | Moderate | Low to Moderate | Route 1 avoids potentially unstable organometallic intermediates. Route 2 can suffer from side reactions during lithiation and Grignard steps. |
| Number of Steps | 3 (from 2-acetylpyridine) | 2-3 (from 2,4-dibromopyridine) | The routes are comparable in length, depending on the methylation strategy in Route 2. |
| Scalability | Moderate | Challenging | The low-temperature organometallic steps in Route 2 are difficult to scale safely and efficiently. |
| Cost of Reagents | High | Moderate | TMSCF₃ and DAST (Route 1) are expensive specialty reagents. 2,4-dibromopyridine and n-BuLi (Route 2) are more common bulk chemicals.[2] |
| Key Challenge | Regioselectivity of Bromination | Stability of Lithiated Intermediate | While C4 bromination is favored, over-bromination or C5/C3 isomers can occur. The 4-bromo-2-lithiopyridine can be unstable or undergo undesired coupling. |
| Purification | Moderate | Difficult | Potential for multiple brominated isomers in Route 1. Route 2 may have side products from metal-halogen exchange and Wurtz coupling. |
Conclusion and Recommendations
Both synthetic strategies present viable, albeit challenging, pathways to this compound.
-
Route 1 (Late-Stage Bromination) is recommended for lab-scale synthesis and initial discovery efforts . While it relies on more expensive reagents, it generally offers a more predictable outcome and avoids the handling of highly reactive and thermally unstable organolithium species. The primary focus for optimization would be on maximizing the regioselectivity of the final bromination step.
-
Route 2 (Early-Stage Bromination) is a more attractive approach for process development and potential scale-up , primarily due to the lower cost of the initial starting materials. However, it requires significant expertise in handling low-temperature organometallic chemistry. The key optimization points would be the selective formation of the 2-lithio species and the subsequent C-C bond-forming reactions.
Ultimately, the choice of synthesis is a strategic decision based on a balance of cost, scale, safety, and available expertise. The development of more direct C-H activation or novel ring-construction methodologies could provide more efficient alternatives in the future.[3]
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Our core philosophy is that a well-informed scientist is a safe scientist. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, ensuring that every safety protocol is a self-validating system grounded in scientific integrity.
Hazard Assessment: Understanding the Adversary
The molecular architecture of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine suggests several potential hazards inherent to its constituent parts: the brominated pyridine ring and the trifluorinated alkyl group.
-
Pyridine Derivatives: Pyridine and its analogues are known to be irritants, toxic, and potentially flammable.[3][4] They can be harmful if inhaled, ingested, or absorbed through the skin.[5]
-
Halogenated Organic Compounds: Brominated and fluorinated compounds can cause skin, eye, and respiratory tract irritation.[6][7] Some halogenated hydrocarbons also carry long-term health risks, although specific toxicological data for this compound is not thoroughly investigated.[7]
Based on analogs like 4-Bromo-2-(difluoromethoxy)pyridine, we must assume this compound may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may be harmful if swallowed (H302).[6] Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. The selection of PPE must be tailored to the specific task and the associated risk of exposure.
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping (Solids) | Safety glasses with side shields (ANSI Z87.1 certified)[8] | Disposable Nitrile Gloves (minimum 4 mil thickness)[9] | Flame-resistant lab coat, fully buttoned[10] | Not required if handled in a certified chemical fume hood. |
| Solution Preparation/Transfers | Chemical splash goggles (ANSI Z87.1 certified)[11] | Double-gloving with nitrile gloves or a heavier-duty glove (e.g., Butyl, Viton®) for prolonged contact[3][8] | Flame-resistant lab coat; chemical-resistant apron if splash potential is high. | Always perform in a certified chemical fume hood.[3] |
| Running Reactions (Reflux, etc.) | Chemical splash goggles and a face shield worn over the goggles[8] | Chemical-resistant gloves (Butyl or Viton® recommended). Inspect for integrity before each use.[3][10] | Flame-resistant lab coat; chemical-resistant apron. | Always perform in a certified chemical fume hood. |
| Large-Scale Spill Cleanup (>10 mL) | Full-face air-purifying respirator (APR) with organic vapor cartridges[12] | Heavy-duty chemical resistant gloves (e.g., Silver Shield®, Neoprene)[12] | Chemical-resistant coveralls (e.g., Tychem®)[12] | Full-face APR or Self-Contained Breathing Apparatus (SCBA) may be necessary.[13] |
The Rationale Behind the Choices
-
Eye Protection: The risk of splashes containing organic solvents and the irritant nature of the compound necessitates, at a minimum, chemical splash goggles.[6][11] A face shield is added during high-energy operations or when handling larger volumes to protect the entire face.[8]
-
Hand Protection: While disposable nitrile gloves offer good protection for incidental contact, they can be degraded by many organic solvents.[9] For prolonged tasks or direct immersion, more robust gloves like butyl rubber are essential. The practice of "double-gloving" provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.[8]
-
Body Protection: A flame-resistant lab coat protects against splashes and potential fires from flammable solvents used with the compound.[10] Long pants and closed-toe shoes are mandatory to cover all skin.[9][11]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood.[14] This prevents the inhalation of potentially harmful vapors.[3][4] Respirators are reserved for emergency situations where the fume hood may be compromised or during a significant spill.[9]
Standard Operating Procedure: From Setup to Cleanup
Adherence to a strict, step-by-step protocol is critical for minimizing risk.
Pre-Operational Safety Checklist
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow is optimal.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item, particularly gloves, for any signs of wear or damage.[10]
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.[14]
-
Prepare Waste Containers: Designate a clearly labeled, sealed hazardous waste container for all materials that will come into contact with the chemical.[3][14]
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.
-
Work Within the Hood: Conduct all manipulations of the compound at least 6 inches inside the sash of the fume hood.
-
Handling: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing. Keep the container sealed when not in immediate use.
-
Post-Handling: After completion, wipe down the work surface within the fume hood with an appropriate solvent. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.[3]
-
Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare skin.[10] Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Small Spill (<10 mL) inside Fume Hood: Absorb the spill with an inert material like vermiculite or sand.[4][6] Place the absorbent material in the hazardous waste container.
-
Large Spill (>10 mL) or any spill outside a fume hood: Evacuate the immediate area. Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. It should be kept separate from strong oxidizing agents and acids.[3][14]
-
Containment: Collect all waste—including the pure compound, solutions, and contaminated disposables—in a properly sealed and labeled container.[3] The label should clearly identify the contents and associated hazards (e.g., Irritant, Toxic).
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area until it is collected by EHS for proper disposal in accordance with local, state, and federal regulations.[3][4] Never pour pyridine derivatives down the drain.[4]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 1357476-67-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. epa.gov [epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
